molecular formula C32H34Cl2FN7O3 B15141972 Fgfr4-IN-8

Fgfr4-IN-8

Cat. No.: B15141972
M. Wt: 654.6 g/mol
InChI Key: NSQXUXMIWSHGRV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fgfr4-IN-8 is a potent and selective small-molecule inhibitor targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase that is aberrantly activated in numerous cancers. The FGFR4 signaling pathway, particularly when driven by its specific ligand FGF19, acts as a potent oncogenic driver, promoting tumor cell proliferation, survival, and metastasis . By competitively binding to the ATP-binding pocket within the intracellular kinase domain of FGFR4, this compound effectively blocks receptor autophosphorylation and subsequent activation . This inhibition halts the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and resistance to apoptosis . The research value of this compound is particularly pronounced in cancers characterized by FGF19 amplification and/or FGFR4 overexpression. This includes a significant subset of hepatocellular carcinoma (HCC), where the FGF19-FGFR4 axis is a key driver of tumorigenesis . Furthermore, elevated levels of FGFR4 have been documented in other solid tumors, such as gastric cancer, breast cancer, and rhabdomyosarcoma, making it a promising therapeutic target for these malignancies as well . This compound provides researchers with a valuable tool to dissect the role of FGFR4 in cancer biology, evaluate it as a biomarker, and develop targeted therapeutic strategies for patients with FGFR4-dependent tumors. This product is supplied as a solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C32H34Cl2FN7O3

Molecular Weight

654.6 g/mol

IUPAC Name

N-[2-[[5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-1H-indazol-3-yl]amino]-3-fluoro-5-(4-morpholin-4-ylpiperidin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C32H34Cl2FN7O3/c1-3-29(43)37-28-15-21(41-8-6-20(7-9-41)42-10-12-44-13-11-42)14-26(35)31(28)38-32-23-16-22(4-5-27(23)39-40-32)45-19(2)30-24(33)17-36-18-25(30)34/h3-5,14-20H,1,6-13H2,2H3,(H,37,43)(H2,38,39,40)/t19-/m1/s1

InChI Key

NSQXUXMIWSHGRV-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Fgfr4-IN-8 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fgfr4-IN-8, also known as PRN1371, is a potent and selective, irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Its mechanism of action is centered on the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinases, leading to sustained inhibition of downstream signaling pathways that are critical for cell proliferation and survival in various cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of FGFR Kinases

This compound is designed as a targeted covalent inhibitor. This mode of action provides several pharmacological advantages, including high potency, prolonged target engagement, and the potential to overcome certain forms of acquired drug resistance.[1][4]

Covalent Binding: The key feature of this compound is its acrylamide "warhead," which is a reactive group that forms a stable, covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding site of the FGFR kinases (Cys486 in FGFR1). This covalent modification is an irreversible event that permanently inactivates the kinase activity of the receptor. The formation of this bond is confirmed through techniques such as mass spectrometry, which can identify the specific adduct formed between the inhibitor and the protein.

Time-Dependent Inhibition: As a consequence of its covalent binding mechanism, this compound exhibits time-dependent inhibition. This means that the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. This characteristic is a hallmark of irreversible inhibitors and is quantified by determining the kinetic parameters Ki (the initial reversible binding affinity) and kinact (the rate of inactivation).

Signaling Pathway Inhibition

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary pathways activated by FGFRs include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell proliferation, survival, and differentiation. This compound, by irreversibly blocking the kinase activity of FGFRs, prevents the phosphorylation of downstream effector proteins such as FRS2, PLCγ, and STAT1, thereby inhibiting these pro-survival signaling cascades.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Kinase Selectivity of this compound (PRN1371)
TargetIC50 (nM)Kinase Selectivity (over 250 kinases)
FGFR10.7 ± 0.1Highly selective for FGFR family. Only one other kinase (CSF1R) showed an IC50 < 200 nM.
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
VEGFR2705 ± 63>1000-fold selective over VEGFR2.
CSF1R8.1

Data compiled from multiple sources.

Table 2: Cellular Activity of this compound (PRN1371)
Cell LineCancer TypeFGFR AlterationAssay TypeIC50 (nM)
SNU-16Gastric CancerFGFR2 AmplificationProliferation Assay2.6
HUVEC--FGF-stimulated pERK Assay2.4
Ba/F3-FGFR1-Engineered ExpressionProliferation Assay0.7 ± 0.02
Ba/F3-FGFR2-Engineered ExpressionProliferation Assay0.7 ± 0.1
Ba/F3-FGFR3-Engineered ExpressionProliferation Assay2.5 ± 0.5
Ba/F3-FGFR4-Engineered ExpressionProliferation Assay49.8 ± 26.0
Hep3BHepatocellular CarcinomaFGFR4 DependentCell Viability Assay~22 (for a similar covalent inhibitor)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the time-dependent inhibitory kinetics of this compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

  • This compound (PRN1371)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, mix the FGFR kinase with varying concentrations of this compound. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. A no-inhibitor control (DMSO only) should be included.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to the pre-incubated enzyme-inhibitor solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Reaction Incubation: Allow the kinase reaction to proceed for a set period (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and measure the subsequent luminescence.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentration for each pre-incubation time point. Fit the data to the appropriate equations for time-dependent inhibition to determine the Ki and kinact values.

Cellular Proliferation Assay

This protocol assesses the anti-proliferative activity of this compound in cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines (e.g., SNU-16, Hep3B)

  • Appropriate cell culture medium (e.g., RPMI-1640 for SNU-16) supplemented with 10% FBS

  • This compound (PRN1371)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the data to the DMSO control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Washout Assay for Target Engagement

This protocol determines the duration of target inhibition after the removal of the compound from the extracellular medium, a key indicator of covalent binding in a cellular context.

Materials:

  • HUVEC cells or other relevant cell line

  • This compound (PRN1371)

  • Cell culture medium

  • FGF2 (bFGF)

  • AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer) or antibodies for Western blotting

  • Wash buffer (e.g., serum-free medium)

Procedure:

  • Compound Incubation: Treat cells with a high concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 1-2 hours) to allow for covalent modification of the target.

  • Washout: Remove the compound-containing medium and wash the cells multiple times with warm wash buffer to remove all unbound inhibitor.

  • Recovery Incubation: Add fresh, compound-free medium to the cells and incubate for various time points (e.g., 0, 4, 8, 24 hours).

  • Ligand Stimulation: At each time point, stimulate the cells with FGF2 for a short period (e.g., 10 minutes) to activate the FGFR signaling pathway.

  • Lysis and Analysis of pERK:

    • AlphaLISA®: Lyse the cells and perform the AlphaLISA® p-ERK assay according to the manufacturer's protocol to quantify the levels of phosphorylated ERK.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK and total ERK.

  • Data Analysis: Quantify the p-ERK signal at each recovery time point and normalize it to the total ERK signal. Compare the p-ERK levels to a control that was not treated with the inhibitor to determine the extent of sustained target inhibition.

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling FGF19 FGF19 FGFR4_inactive FGFR4 (monomer) FGF19->FGFR4_inactive Binds KLB β-Klotho KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (dimer) (Autophosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates PLCg PLCγ FGFR4_active->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.

This compound Covalent Inhibition Mechanism

Covalent_Inhibition FGFR4 FGFR4 Kinase Domain (with Cys486) Reversible_Complex Reversible E-I Complex (Ki) FGFR4->Reversible_Complex Fgfr4_IN_8 This compound (with acrylamide) Fgfr4_IN_8->Reversible_Complex Covalent_Complex Irreversible Covalent Complex (kinact) Reversible_Complex->Covalent_Complex Covalent Bond Formation Inactive_Kinase Inactive FGFR4 Covalent_Complex->Inactive_Kinase

Caption: Mechanism of irreversible covalent inhibition of FGFR4 by this compound.

Experimental Workflow for Cellular Washout Assay

Washout_Workflow Start Seed Cells Incubate Treat with this compound (e.g., 2 hours) Start->Incubate Wash Washout Unbound Inhibitor Incubate->Wash Recover Incubate in Drug-Free Media (0, 4, 8, 24 hours) Wash->Recover Stimulate Stimulate with FGF2 (10 minutes) Recover->Stimulate Lyse Lyse Cells Stimulate->Lyse Analyze Analyze pERK Levels (e.g., AlphaLISA) Lyse->Analyze End Determine Duration of Target Inhibition Analyze->End

Caption: Workflow for assessing the duration of target engagement via a cellular washout assay.

References

Fgfr4-IN-8: A Profile of High Selectivity Against Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of potent and selective FGFR4 inhibitors, exemplified by compounds structurally and functionally analogous to a molecule designated Fgfr4-IN-8. Due to the limited public information on a specific inhibitor with the "this compound" identifier, this document will focus on the well-characterized selective FGFR4 inhibitor, BLU9931, and other similar molecules to illustrate the principles of high selectivity against other FGFR family members.

The aberrant activation of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma. The development of inhibitors that selectively target FGFR4 while sparing other FGFR isoforms (FGFR1, FGFR2, and FGFR3) is a critical therapeutic strategy to minimize off-target toxicities. This guide delves into the quantitative measures of this selectivity, the experimental methodologies used to determine it, and the underlying signaling pathways.

Data Presentation: Selectivity Profile

The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target kinase (FGFR4) versus other related kinases. A higher IC50 value indicates lower potency. The following table summarizes the biochemical IC50 values for the highly selective FGFR4 inhibitor BLU9931 against the four members of the FGFR family.

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR1Fold Selectivity vs. FGFR2Fold Selectivity vs. FGFR3
FGFR4 3 ---
FGFR1881~294x--
FGFR2553-~184x-
FGFR3151--~50x

Data sourced from publicly available research on BLU9931.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified FGFR kinases in the presence of an inhibitor by measuring the amount of ADP produced.

Materials:

  • Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound or analogous inhibitor (e.g., BLU9931)

  • ATP

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the inhibitor solution.

    • Add 10 µL of a solution containing the specific FGFR kinase and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phospho-FGFR Assay (Western Blot)

This assay measures the ability of an inhibitor to block FGFR4 phosphorylation in a cellular context.

Materials:

  • Hepatocellular carcinoma (HCC) cell line with amplified FGF19 and FGFR4 (e.g., HuH-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or analogous inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR4

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment:

    • Seed HuH-7 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 16-24 hours.

    • Treat the cells with varying concentrations of the inhibitor for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-FGFR primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-FGFR4 antibody to serve as a loading control.

  • Data Analysis: Quantify the band intensities. The inhibition of FGFR4 phosphorylation is determined by the reduction in the phospho-FGFR4 signal relative to the total FGFR4 signal.

Visualizations

FGFR4 Signaling Pathway

The binding of the FGF19 ligand to the FGFR4/β-Klotho co-receptor complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Complex FGF19->FGFR4_KLB pFGFR4 p-FGFR4 FGFR4_KLB->pFGFR4 FRS2 FRS2 pFGFR4->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->pFGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves a tiered approach, starting with the primary target and expanding to a broader panel of related kinases.

Kinase_Selectivity_Workflow start Start: Synthesized Inhibitor (this compound) primary_screen Primary Biochemical Screen: IC50 Determination against FGFR4 start->primary_screen selectivity_panel Selectivity Panel Screen: Single-Dose Inhibition against FGFR1, FGFR2, FGFR3 primary_screen->selectivity_panel cell_based_assay Cell-Based Assay: Inhibition of p-FGFR4 in Cancer Cell Line primary_screen->cell_based_assay ic50_determination IC50 Determination for Active Off-Targets selectivity_panel->ic50_determination data_analysis Data Analysis: Calculate Fold Selectivity ic50_determination->data_analysis cell_based_assay->data_analysis end End: Selectivity Profile Established data_analysis->end

Caption: Workflow for determining kinase inhibitor selectivity.

In-Depth Technical Guide: The Biological Activity of Fgfr4-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-8, also identified as compound 7v, is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document provides a comprehensive technical overview of the biological activity of this compound, summarizing its inhibitory profile, cellular effects, and in vivo efficacy. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathway diagrams and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental design.

Introduction to this compound

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC), where aberrant signaling of the FGF19-FGFR4 axis is a key factor.[1][2] this compound is an ATP-competitive inhibitor designed to covalently and selectively target both wild-type FGFR4 and its gatekeeper mutants, which can confer resistance to other therapies.[1][3] Its high potency and selectivity make it a valuable tool for cancer research and a promising candidate for therapeutic development.

Quantitative Biological Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against FGFR Family Kinases
Kinase TargetIC₅₀ (nM)
FGFR4 (Wild-Type) 0.5
FGFR4 (V550L Mutant)0.25
FGFR4 (V550M Mutant)1.6
FGFR4 (C552S Mutant)931
FGFR1>10,000
FGFR2>10,000
FGFR3>10,000

Data sourced from primary research on compound 7v, also known as this compound.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)
Hep3BHepatocellular Carcinoma29
Huh-7Hepatocellular Carcinoma72
JHH-7Hepatocellular Carcinoma54
MDA-MB-453Breast CarcinomaNot explicitly quantified, but demonstrated activity

Data sourced from primary research on compound 7v, also known as this compound.

Table 3: In Vivo Antitumor Efficacy of this compound
Xenograft ModelTreatmentOutcome
Huh-7Modest antitumor efficacy was demonstrated.Specific quantitative data on tumor growth inhibition is not detailed in the available abstracts.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of FGFR4, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration. The FGF19-FGFR4 signaling axis is a key pathway implicated in hepatocellular carcinoma.

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2α FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits

Studies have shown that inhibition of FGFR4 leads to the suppression of phosphorylation of downstream effector proteins such as FRS2α (FGFR substrate 2α), which subsequently blocks the activation of the RAS-MAPK and PI3K-AKT pathways. This ultimately results in decreased cell proliferation and the induction of apoptosis.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used for the evaluation of kinase inhibitors and are representative of the assays performed to characterize this compound.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of this compound against FGFR family kinases.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare kinase reaction mix (FGFR enzyme, buffer, ATP) B Add serial dilutions of This compound A->B C Incubate at room temperature B->C D Add kinase detection reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Protocol:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (wild-type and mutants)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound (dissolved in DMSO)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the FGFR enzyme, the serially diluted this compound or DMSO (vehicle control), and the substrate/ATP mix. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the kinase detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced.

    • Measure the luminescence using a plate reader.

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Cell_Proliferation_Workflow A Seed cancer cells in 96-well plates B Add serial dilutions of This compound A->B C Incubate for 72 hours B->C D Add cell viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., Hep3B, Huh-7, JHH-7)

    • Cell culture medium and supplements

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

This assay is used to determine the effect of this compound on the phosphorylation of key proteins in the FGFR4 signaling pathway.

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., Huh-7)

    • This compound

    • FGF19

    • Lysis buffer

    • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE equipment and reagents

  • Procedure:

    • Culture cells to sub-confluency and serum-starve overnight.

    • Pre-treat cells with this compound or DMSO for a specified time (e.g., 2 hours).

    • Stimulate the cells with FGF19 for a short period (e.g., 15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This study evaluates the antitumor efficacy of this compound in a mouse model.

Protocol:

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cells (e.g., Huh-7)

    • This compound formulation for oral administration

    • Vehicle control

  • Procedure:

    • Subcutaneously implant human cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a potent and highly selective covalent inhibitor of FGFR4 with demonstrated activity against both wild-type and clinically relevant mutant forms of the enzyme. It effectively inhibits the proliferation of FGFR4-dependent cancer cell lines and shows antitumor efficacy in a preclinical xenograft model. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

References

In Vitro Characterization of a Novel FGFR4 Inhibitor: Fgfr4-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, particularly through the FGF19-FGFR4 axis, has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[4] This makes FGFR4 a compelling therapeutic target for oncology drug discovery.[5] This document provides a comprehensive technical guide on the in vitro characterization of Fgfr4-IN-8, a novel selective inhibitor of FGFR4. The following sections detail the experimental protocols and data analysis required to evaluate its biochemical and cellular activity.

Biochemical Characterization: Direct Kinase Inhibition

The initial step in characterizing this compound is to determine its direct inhibitory effect on the enzymatic activity of purified FGFR4 kinase. This is typically achieved through an in vitro kinase assay.

Data Presentation: Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The inhibitory activity of this compound should be assessed against FGFR4 and a panel of other kinases to determine its selectivity.

Kinase TargetThis compound IC50 (nM)
FGFR4 15.0
FGFR1850
FGFR21200
FGFR3975
VEGFR2>10,000
EGFR>10,000

Table 1: Hypothetical inhibitory potency and selectivity profile of this compound. Lower values indicate higher potency. Data is representative.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.

A. Materials and Reagents:

  • Recombinant human FGFR4 kinase (e.g., BPS Bioscience, Cat. No. 40213)

  • Protein Tyrosine Kinase Substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • FGFR4 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

  • Luminometer

B. Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a mix containing FGFR4 Kinase Assay Buffer, the desired concentration of ATP, and the kinase substrate.

  • Serial Dilution of Inhibitor: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Initiate Kinase Reaction:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of the recombinant FGFR4 enzyme.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Record the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor 1. Prepare this compound Serial Dilution Plate 4. Add Reagents to 96-well Plate Inhibitor->Plate Enzyme 2. Prepare FGFR4 Enzyme Solution Enzyme->Plate Substrate 3. Prepare ATP/ Substrate Mix Substrate->Plate Initiates Reaction Incubate_Kinase 5. Incubate (e.g., 60 min) FGFR4 + ATP -> ADP Plate->Incubate_Kinase Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 7. Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection 8. Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate_Stop->Add_Detection Incubate_Light 9. Incubate (30 min) Add_Detection->Incubate_Light Read_Lumi 10. Read Luminescence Incubate_Light->Read_Lumi Calc_IC50 11. Calculate IC50 Read_Lumi->Calc_IC50

Workflow for the in vitro biochemical kinase assay.

Cellular Characterization: Target Engagement and Phenotypic Effects

Following biochemical validation, it is essential to assess the activity of this compound in a cellular environment to confirm target engagement and evaluate its effects on cancer cell proliferation and survival.

Visualization: FGFR4 Signaling Pathway

Understanding the FGFR4 signaling cascade is critical for designing experiments to measure downstream target modulation. Activation of FGFR4 by its ligand, such as FGF19, leads to the recruitment of adaptor proteins like FRS2 and subsequent activation of major signaling cascades including the RAS/RAF/MAPK and PI3K/AKT pathways, which are involved in tumor proliferation and anti-apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGF19 FGF19 FGFR4 FGFR4 TM FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Response Proliferation Survival Differentiation AKT->Response MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF TF->Response Inhibitor This compound Inhibitor->FGFR4 Inhibits Kinase Activity

Simplified FGFR4 signaling pathway.
Cellular Potency and Proliferation

Cell-based assays are used to determine the potency of this compound in a more physiologically relevant context.

Data Presentation: Cellular Activity (IC50)

Cell LineAssay TypeThis compound IC50 (nM)
Hep3B (FGFR4-dependent)Proliferation (WST-1)50.4
Huh7 (FGFR4-dependent)Proliferation (WST-1)64.5
SNU-1079 (FGFR4-low)Proliferation (WST-1)>10,000

Table 2: Hypothetical cellular anti-proliferative activity of this compound in HCC cell lines. Data is representative.

Experimental Protocol: WST-1 Cell Proliferation Assay

This method measures the metabolic activity of viable cells to assess the impact of the inhibitor on cell proliferation.

A. Materials and Reagents:

  • FGFR4-dependent cancer cell lines (e.g., Hep3B, Huh7) and a control cell line with low FGFR4 expression.

  • Complete cell culture medium.

  • This compound (solubilized in DMSO).

  • WST-1 reagent.

  • Clear, flat-bottomed 96-well cell culture plates.

  • Microplate reader (450 nm absorbance).

B. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the cells with the inhibitor for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and plot against the log-concentration of this compound to determine the IC50 value.

Downstream Signaling Inhibition

Western blotting is a fundamental technique to visually confirm that this compound inhibits the phosphorylation of key downstream proteins in the FGFR4 pathway.

Experimental Protocol: Western Blot Analysis

A. Materials and Reagents:

  • FGFR4-dependent cell line (e.g., Hep3B).

  • Serum-free medium and complete medium.

  • Recombinant human FGF19 ligand.

  • This compound (solubilized in DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-p-ERK1/2 (MAPK), anti-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

B. Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to attach.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2 hours.

    • Stimulate the cells with FGF19 ligand (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify the reduction in phosphorylation.

Visualization: Western Blot Workflow

G cluster_cell Cell Treatment cluster_gel Electrophoresis & Transfer cluster_probe Immunoprobing cluster_detect Detection & Analysis Treat 1. Treat Cells with This compound & FGF19 Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse Load 3. Load Protein onto SDS-PAGE Gel Lyse->Load Run 4. Run Electrophoresis Load->Run Transfer 5. Transfer Proteins to PVDF Membrane Run->Transfer Block 6. Block Membrane Transfer->Block PrimaryAb 7. Incubate with Primary Antibody Block->PrimaryAb SecondaryAb 8. Incubate with Secondary Antibody PrimaryAb->SecondaryAb ECL 9. Add ECL Substrate SecondaryAb->ECL Image 10. Image Chemiluminescence ECL->Image Analyze 11. Analyze Band Intensity Image->Analyze

General workflow for Western Blot analysis.

References

Fgfr4-IN-8: A Technical Guide to Investigating the FGF19-FGFR4 Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fgfr4-IN-8, a selective, covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is designed to serve as a technical resource for utilizing this compound as a tool to investigate the FGF19-FGFR4 signaling pathway, a critical driver in certain pathologies, most notably hepatocellular carcinoma (HCC).

Introduction: The FGF19-FGFR4 Axis

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase family.[1][2] In concert with its co-receptor β-klotho (KLB), FGFR4 is uniquely activated by the endocrine ligand Fibroblast Growth Factor 19 (FGF19).[1] This signaling axis is pivotal in regulating bile acid metabolism, lipid and glucose homeostasis, and hepatocyte proliferation.[3][4]

Aberrant activation of the FGF19-FGFR4 pathway, often driven by FGF19 amplification and overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas. Upon FGF19 binding, the FGFR4/KLB complex dimerizes, leading to autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and can contribute to chemoresistance. The distinct role of this axis in HCC makes FGFR4 a compelling therapeutic target.

This compound: A Selective Covalent Inhibitor

This compound represents a class of highly selective, irreversible inhibitors designed to target FGFR4. Its mechanism of action confers significant advantages for research and therapeutic development.

Mechanism of Covalent Inhibition

The high selectivity of this compound and its analogues is achieved by targeting a unique cysteine residue, Cys552, located in the hinge region of the ATP-binding pocket of FGFR4. This residue is not present in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position. This compound contains an electrophilic acrylamide "warhead" that forms a stable, covalent bond with the thiol group of Cys552 via a Michael addition reaction. This irreversible binding permanently inactivates the kinase, providing potent and sustained target inhibition.

G cluster_FGFR4 FGFR4 ATP-Binding Pocket P_Loop P-Loop (Cys477) Hinge Hinge Region Cys552 Unique Cys552 Hinge->Cys552 DFG_Motif DFG Motif Inhibitor This compound (Acrylamide Warhead) Covalent_Bond Covalent Bond Formation (Irreversible) Inhibitor->Covalent_Bond Targets Covalent_Bond->Cys552 Binds to caption Mechanism of selective covalent inhibition of FGFR4.

Figure 1. Covalent targeting of the unique Cys552 residue in FGFR4.

Quantitative Data

The covalent targeting strategy results in potent inhibition of FGFR4 with high selectivity over other FGFR isoforms and the broader kinome.

Biochemical Potency and Selectivity

The inhibitory activity of this compound's core scaffold ("compound 1" from Liu et al., 2020) was assessed in biochemical assays. The data demonstrates over 100-fold selectivity for FGFR4 compared to other family members.

Kinase TargetIC₅₀ (nM)Selectivity (Fold vs. FGFR4)
FGFR4 9 1x
FGFR1>1000>111x
FGFR2>1000>111x
FGFR3>1000>111x
Table 1: Biochemical IC₅₀ values demonstrating the potency and selectivity of the this compound scaffold against FGFR family kinases. Data sourced from Liu et al., ACS Med. Chem. Lett. 2020.
Cellular Activity

In cell-based assays using the FGF19-driven human HCC cell line Hep3B, the inhibitor effectively suppressed the phosphorylation of FGFR4.

Assay TypeCell LineIC₅₀ (nM)
pFGFR4 Cellular InhibitionHep3B9
Table 2: Cellular potency of the this compound scaffold in inhibiting FGFR4 phosphorylation. Data sourced from Liu et al., ACS Med. Chem. Lett. 2020.

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor Dimer Dimerization & Autophosphorylation FGFR4->Dimer FRS2 FRS2 Dimer->FRS2 Phosphorylates PI3K PI3K Dimer->PI3K GRB2 GRB2 FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->Dimer INHIBITS caption The FGF19-FGFR4 signaling pathway and point of inhibition.

Figure 2. Simplified FGF19-FGFR4 signaling cascade.

G cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination vs FGFR1-4) Kinome_Scan Broad Kinome Screen (Selectivity Profile) Signaling_Assay pFGFR4 / pERK Western Blot (Target Engagement in HCC Cells) Kinase_Assay->Signaling_Assay Viability_Assay Cell Viability Assay (e.g., CTG) (Functional Effect on Proliferation) Signaling_Assay->Viability_Assay PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Signaling_Assay->PKPD Xenograft HCC Xenograft Model (Tumor Growth Inhibition) PKPD->Xenograft caption Preclinical evaluation workflow for an FGFR4 inhibitor.

Figure 3. Standard workflow for characterizing a selective FGFR4 inhibitor.

Experimental Protocols

The following protocols are adapted from methodologies used in the characterization of selective, covalent FGFR4 inhibitors. Researchers should optimize these based on their specific reagents and cell lines.

Protocol: In Vitro Biochemical Kinase Assay

This protocol determines the direct inhibitory effect of this compound on purified FGFR4 kinase activity.

  • Reagents & Materials:

    • Recombinant human FGFR4 kinase domain (active).

    • Poly (Glu, Tyr) 4:1 peptide substrate.

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution (prepare fresh).

    • This compound (dissolved in 100% DMSO, serially diluted).

    • ADP-Glo™ Kinase Assay Kit or similar.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in 100% DMSO. Further dilute into Kinase Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

    • Add 2.5 µL of diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a solution containing FGFR4 enzyme and peptide substrate in Kinase Assay Buffer to each well.

    • Pre-incubate the plate at room temperature for 30-60 minutes to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at or near the Kₘ for ATP).

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction and measure ADP production by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Read luminescence on a compatible plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cellular FGFR4 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit FGF19-stimulated FGFR4 autophosphorylation in a relevant HCC cell line.

  • Reagents & Materials:

    • FGF19-dependent HCC cell line (e.g., Hep3B, Huh7, JHH7).

    • Complete growth medium (e.g., DMEM + 10% FBS).

    • Serum-free medium.

    • Recombinant human FGF19.

    • This compound (dissolved in DMSO).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-pFGFR4 (Tyr642), anti-FGFR4, anti-pERK1/2, anti-ERK1/2, anti-Actin.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Plate HCC cells and grow to 70-80% confluency.

    • Serum starve the cells for 16-24 hours in serum-free medium.

    • Pre-treat cells with serially diluted this compound or DMSO vehicle for 2 hours.

    • Stimulate the cells with recombinant FGF19 (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.

    • Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Scrape and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to total protein and loading controls.

Protocol: Cell Viability Assay

This protocol measures the functional consequence of FGFR4 inhibition on the proliferation and survival of FGF19-dependent HCC cells.

  • Reagents & Materials:

    • FGF19-dependent HCC cell line (e.g., Hep3B, Huh7).

    • Complete growth medium.

    • This compound (dissolved in DMSO).

    • CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTS).

    • 96-well clear-bottom white assay plates.

  • Procedure:

    • Seed HCC cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in complete growth medium.

    • Allow cells to attach overnight.

    • Treat cells with a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution) or DMSO vehicle.

    • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate percent viability relative to DMSO-treated controls and determine the IC₅₀/GI₅₀ value.

Conclusion

This compound and its analogues are powerful and precise chemical probes for elucidating the function of the FGF19-FGFR4 signaling axis. The covalent mechanism of action ensures potent and durable inhibition, while the unique Cys552 target provides exceptional selectivity. This technical guide provides the foundational data and protocols for researchers to effectively employ this inhibitor in biochemical, cellular, and preclinical studies to further unravel the complexities of FGFR4 signaling in cancer and metabolic disease.

References

The Impact of FGFR4 Inhibition on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of the receptor or its primary ligand, FGF19, is implicated in the development and progression of several cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2] This has made FGFR4 an attractive target for anticancer therapies. This technical guide provides an in-depth overview of the impact of FGFR4 inhibition on cell proliferation, with a focus on the available data for various inhibitors, the underlying signaling pathways, and the experimental protocols used for their evaluation.

While the specific compound "Fgfr4-IN-8" is not extensively characterized in publicly available literature, this guide will address what is known about a similarly named pan-FGFR inhibitor, FGFR-IN-8 , and will primarily focus on well-documented selective FGFR4 inhibitors to illustrate the effects of targeting this pathway on cancer cell proliferation.

FGFR-IN-8: A Pan-FGFR Inhibitor

FGFR-IN-8, also identified as Compound 17a, is a potent, orally active inhibitor that targets multiple members of the FGFR family, rather than being selective for FGFR4.[3] Its inhibitory activity has been characterized in enzymatic assays, revealing its potency against several FGFR isoforms.

Table 1: Enzymatic Inhibition Profile of FGFR-IN-8
TargetIC50 (nM)
FGFR1<0.5
V564F-FGFR2189.1
N549H-FGFR2<0.5
V555M-FGFR322.6
FGFR3<0.5
FGFR4 7.30

Data sourced from MedChemExpress.

Currently, there is a lack of published data detailing the specific effects of FGFR-IN-8 on the proliferation of various cancer cell lines. The available information primarily focuses on its enzymatic inhibitory activity.

Impact of Selective FGFR4 Inhibition on Cancer Cell Proliferation

To understand the cellular consequences of targeting FGFR4, it is informative to examine the effects of highly selective FGFR4 inhibitors. These compounds have been instrumental in elucidating the role of FGFR4 in driving cancer cell proliferation. The following table summarizes the anti-proliferative activity of several key selective FGFR4 inhibitors across a range of cancer cell lines.

Table 2: Anti-proliferative Activity of Selective FGFR4 Inhibitors
InhibitorCell LineCancer TypeIC50 (nM) for Cell Proliferation
BLU9931 Hep 3BHepatocellular Carcinoma< 10
PK-1Pancreatic Ductal Adenocarcinoma(Reduces proliferation)
A498Clear Cell Renal Cell Carcinoma4,600
A704Clear Cell Renal Cell Carcinoma3,800
769-PClear Cell Renal Cell Carcinoma2,700
Fisogatinib (BLU-554) Hep 3BHepatocellular Carcinoma(Effective in xenograft models)
H3B-6527 (Details on specific cell lines limited)Hepatocellular Carcinoma(Effective in preclinical models)
FGF401 (Details on specific cell lines limited)Hepatocellular Carcinoma(Effective in preclinical models)

Note: The anti-proliferative effects of these inhibitors are often demonstrated in cancer cell lines with FGF19/FGFR4 pathway activation.

The FGFR4 Signaling Pathway and Its Role in Cell Proliferation

The binding of FGF19 to FGFR4, in the presence of the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that ultimately drive cell proliferation and survival.

Key signaling pathways activated downstream of FGFR4 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : This is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

  • PI3K-AKT Pathway : This pathway is critical for cell survival, growth, and proliferation.

  • STAT Pathway : Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be activated by FGFR4, leading to the transcription of genes involved in cell proliferation and survival.

  • PLCγ Pathway : Phospholipase C gamma (PLCγ) can also be activated by FGFR4, leading to the generation of second messengers that influence cell growth and proliferation.

FGFR4 Signaling Pathway Diagram

FGFR4_Signaling FGF19 FGF19 FGFR4 Extracellular Transmembrane Intracellular Kinase Domain FGF19->FGFR4:f0 Binds KLB β-Klotho KLB->FGFR4:f0 Co-receptor FRS2 FRS2 FGFR4:f2->FRS2 Phosphorylates PLCg PLCγ FGFR4:f2->PLCg Phosphorylates STAT3 STAT3 FGFR4:f2->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation STAT3->Survival Inhibitor This compound (or other inhibitors) Inhibitor->FGFR4:f2 Inhibits Autophosphorylation

Caption: The FGFR4 signaling pathway leading to cell proliferation and survival.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of FGFR4 inhibitors on cell proliferation and signaling.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : The following day, treat the cells with a serial dilution of the FGFR4 inhibitor (e.g., this compound). Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway.

  • Cell Treatment and Lysis : Treat cells with the FGFR4 inhibitor for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3).

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis (FGFR4 inhibitor reduces cell proliferation) CellCulture Cell Culture (e.g., Hep 3B, PK-1) Start->CellCulture Treatment Treat with this compound (Dose-response) CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->ProliferationAssay SignalingAssay Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT) Treatment->SignalingAssay DataAnalysis Data Analysis (Calculate IC50, Analyze protein phosphorylation) ProliferationAssay->DataAnalysis SignalingAssay->DataAnalysis Conclusion Conclusion: Inhibitor's effect on proliferation and signaling DataAnalysis->Conclusion

Caption: A typical workflow for evaluating an FGFR4 inhibitor.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-8 in Liver Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fgfr4-IN-8, a highly selective and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information presented here is intended to guide researchers in the utilization of this compound for the investigation of FGFR4 signaling in liver cancer cell lines.

Introduction

The Fibroblast Growth Factor 19 (FGF19)/FGFR4 signaling pathway is a critical driver in a subset of hepatocellular carcinoma (HCC).[1][2] Amplification of FGF19 leads to the activation of FGFR4, which in turn stimulates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting tumor cell proliferation and survival.[3][4] this compound (also known as Compound 7v) is an ATP-competitive, irreversible inhibitor that covalently targets a unique cysteine residue (Cys552) in the kinase domain of FGFR4.[1] This covalent binding mechanism contributes to its high potency and selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3). This compound has demonstrated potent anti-proliferative activity in HCC cell lines expressing FGF19 and has shown efficacy against wild-type and clinically relevant gatekeeper mutants of FGFR4 (V550L and V550M) that confer resistance to other inhibitors.

Quantitative Data

The following tables summarize the in vitro potency and anti-proliferative activity of this compound.

Table 1: Biochemical Activity of this compound against FGFR Kinases

Kinase TargetIC₅₀ (nM)
FGFR4 (Wild-Type)0.5
FGFR4 (V550L Mutant)0.25
FGFR4 (V550M Mutant)1.6
FGFR4 (C552S Mutant)931
FGFR1>10,000
FGFR2>10,000
FGFR3>10,000

Table 2: Anti-proliferative Activity of this compound in Liver Cancer Cell Lines

Cell LineIC₅₀ (nM)
Hep3B29
Huh-7Data not specified, but modest in vivo efficacy observed in Huh-7 xenograft model.
JHH-7Data not specified in the primary source.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is a representative method for determining the anti-proliferative effect of this compound on liver cancer cell lines.

Materials:

  • Liver cancer cell lines (e.g., Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a 3-fold serial dilution to generate a dose-response curve.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 2: Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of FGFR4 and its downstream effector ERK.

Materials:

  • Liver cancer cell lines (e.g., Hep3B)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Recombinant human FGF19

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • anti-p-FGFR4 (Tyr642)

    • anti-FGFR4

    • anti-p-ERK1/2 (Thr202/Tyr204)

    • anti-ERK1/2

    • anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated proteins to the total protein levels.

    • Normalize all values to the loading control (β-actin).

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits

Caption: FGF19/FGFR4 Signaling Pathway and Inhibition by this compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Liver Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 72 hours C->D E Add MTS Reagent D->E F Incubate for 1-4 hours E->F G Measure Absorbance at 490 nm F->G H Data Analysis: Calculate IC₅₀ Value G->H

Caption: Workflow for Determining Cell Viability using MTS Assay.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Pathway Inhibition A Seed and Grow Liver Cancer Cells B Serum Starve Cells A->B C Pre-treat with this compound B->C D Stimulate with FGF19 C->D E Lyse Cells and Quantify Protein D->E F SDS-PAGE and Transfer to Membrane E->F G Block and Incubate with Primary Antibodies F->G H Incubate with Secondary Antibodies G->H I Detect Chemiluminescence H->I J Analyze Band Intensities I->J

Caption: Workflow for Western Blot Analysis of FGFR4 Pathway Inhibition.

References

Application Notes and Protocols for Western Blot Analysis of Fgfr4-IN-8 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Fgfr4-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the underlying signaling pathways, a step-by-step experimental workflow, and representative data for the characterization of this compound's effects.

Introduction to FGFR4 Signaling and Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades crucial for cell proliferation, survival, and migration.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the progression of various cancers, including hepatocellular carcinoma and breast cancer, making it a compelling target for therapeutic intervention.[2][3]

This compound is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4. By blocking the autophosphorylation of the receptor, this compound is expected to attenuate downstream signaling pathways, thereby inhibiting the growth and survival of FGFR4-dependent cancer cells. The primary pathways affected include the RAS-MAPK (leading to ERK activation), PI3K-AKT, and STAT signaling pathways.[1] Western blotting is a fundamental technique to verify the inhibitory effect of this compound by measuring the phosphorylation status of key proteins within these cascades.

Key Signaling Pathways

The diagram below illustrates the canonical FGFR4 signaling pathway and the point of inhibition by this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates STAT3 STAT3 (p-STAT3) FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor->FGFR4 Inhibits Autophosphorylation

Caption: FGFR4 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The efficacy of selective FGFR4 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for this compound is not publicly available, the following table presents representative IC50 values for other well-characterized selective FGFR4 inhibitors.

InhibitorTargetIC50 (nM)Cell Line (Cancer Type)Reference
Roblitinib (FGF401)FGFR41.9Biochemical Assay
BLU9931FGFR43Biochemical Assay
H3B-6527FGFR4<1.2Biochemical Assay
BLU9931FGFR42.7 µM769-P (Renal Cell Carcinoma)
BLU9931FGFR43.8 µMA704 (Renal Cell Carcinoma)
BLU9931FGFR44.6 µMA498 (Renal Cell Carcinoma)

Experimental Protocols

Western Blot Protocol for this compound Treated Cells

This protocol provides a general framework for assessing the impact of this compound on the FGFR4 signaling pathway. Optimization of antibody concentrations and incubation times may be required for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

  • Culture your cancer cell line of interest (e.g., a hepatocellular carcinoma or breast cancer cell line with known FGFR4 expression) in the appropriate growth medium until they reach 70-80% confluency.

  • Starve the cells in a serum-free or low-serum medium for 4-6 hours prior to treatment to reduce basal signaling activity.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • For experiments investigating ligand-stimulated signaling, add FGF19 (e.g., 50 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.

2. Cell Lysis and Protein Quantification:

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate (final protein concentration of 1-2 µg/µL is recommended).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Anti-phospho-FGFR4

    • Anti-total-FGFR4

    • Anti-phospho-ERK1/2 (p44/42 MAPK)

    • Anti-total-ERK1/2

    • Anti-phospho-AKT

    • Anti-total-AKT

    • Anti-GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each respective target.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment (this compound) B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-p-ERK) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Image Acquisition J->K L Densitometry & Normalization K->L

Caption: Western Blot Experimental Workflow.

References

Application Notes and Protocols for Fgfr4-IN-8 in Rhabdomyosarcoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, with a clear need for novel therapeutic strategies, particularly for metastatic or relapsed disease. The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in RMS. FGFR4, a receptor tyrosine kinase, is frequently overexpressed in both major subtypes of RMS—embryonal (ERMS) and alveolar (ARMS)—and activating mutations have been identified in a subset of fusion-negative RMS cases.[1][2] Aberrant FGFR4 signaling drives tumor progression by promoting cell proliferation and survival.[2]

Fgfr4-IN-8 is a potent, orally active pan-FGFR inhibitor with high efficacy against FGFR4.[3] While specific studies on this compound in rhabdomyosarcoma are not yet widely published, its demonstrated anti-cancer properties and potent FGFR4 inhibition make it a valuable tool for investigating the role of FGFR4 in RMS and for preclinical evaluation as a potential therapeutic agent. These application notes provide a comprehensive guide for utilizing this compound in RMS research, including its mechanism of action, protocols for key experiments, and expected outcomes based on studies with other FGFR inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. By binding to the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. In the context of rhabdomyosarcoma, inhibition of FGFR4 by this compound is expected to disrupt key oncogenic pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 signaling axes.[4] This disruption can lead to decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth.

Quantitative Data

The following table summarizes the in vitro potency of this compound against various FGFR family members. This data is essential for designing experiments and interpreting results.

TargetIC50 (nM)
FGFR4 7.30
FGFR1<0.5
V564F-FGFR2189.1
N549H-FGFR2<0.5
V555M-FGFR322.6
FGFR3<0.5
Data sourced from MedChemExpress.

Experimental Protocols

In Vitro Studies

1. Cell Viability Assay (MTS/MTT Assay)

  • Objective: To determine the effect of this compound on the proliferation and viability of RMS cell lines.

  • Materials:

    • RMS cell lines (e.g., Rh30, RD, RMS559)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTS or MTT reagent

    • Plate reader

  • Protocol:

    • Seed RMS cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete growth medium. Suggested starting concentrations could range from 1 nM to 10 µM based on its IC50 value. Include a DMSO vehicle control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis

  • Objective: To assess the effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.

  • Materials:

    • RMS cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-GAPDH or anti-β-actin)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Protocol:

    • Plate RMS cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if this compound induces apoptosis in RMS cells.

  • Materials:

    • RMS cell lines

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Protocol:

    • Treat RMS cells with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Studies

1. Rhabdomyosarcoma Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of RMS.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or nude mice)

    • RMS cell line (e.g., RMS559, which has an activating FGFR4 mutation)

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject RMS cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of the mice.

    • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule (e.g., once or twice daily). The exact dosage would need to be determined in preliminary tolerability studies, but starting points can be inferred from studies with other pan-FGFR inhibitors.

    • Administer the vehicle to the control group.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR4 FGFR4 FGF->FGFR4 FRS2 FRS2 FGFR4->FRS2 P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation STAT3->Survival Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines RMS Cell Lines (e.g., Rh30, RD) Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability Western Western Blot (Signaling Pathway Analysis) Viability->Western Apoptosis Apoptosis Assay (Annexin V/PI) Western->Apoptosis Xenograft RMS Xenograft Model (Immunocompromised Mice) Apoptosis->Xenograft Treatment This compound Treatment (Oral Administration) Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Animal Health Treatment->Tumor_Growth Analysis Tumor Analysis (IHC, Western) Tumor_Growth->Analysis

Caption: Experimental workflow for evaluating this compound in RMS.

References

Application Notes and Protocols: Selective FGFR4 Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in tumorigenesis and resistance to standard cancer therapies.[2][3] Selective inhibition of FGFR4 presents a promising therapeutic strategy. However, as with many targeted therapies, the development of resistance can limit the efficacy of monotherapy.[4] Combining selective FGFR4 inhibitors with other anticancer agents is a rational approach to enhance therapeutic efficacy and overcome resistance mechanisms.

Note on "Fgfr4-IN-8": A specific, publicly documented FGFR4 inhibitor with the designation "this compound" could not be identified. The following application notes and protocols are based on the principles and published data for well-characterized, potent, and selective FGFR4 inhibitors such as BLU-9931 and roblitinib (FGF401). These examples serve as a guide for researchers working with any selective FGFR4 inhibitor in combination studies.

Mechanism of Action of Selective FGFR4 Inhibitors

Selective FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain. Some inhibitors, like BLU-9931, achieve selectivity by forming a covalent bond with a unique cysteine residue (Cys552) present in FGFR4 but not in other FGFR family members. This irreversible binding leads to the inhibition of FGFR4 autophosphorylation and the subsequent blockade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.

Visualization of the FGF19-FGFR4 Signaling Pathway

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Fgfr4_Inhibitor Selective FGFR4 Inhibitor Fgfr4_Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade and point of inhibition.

Application 1: Combination with Chemotherapy

Rationale: FGFR4 signaling has been implicated in chemoresistance. Overexpression of FGFR4 can lead to the upregulation of anti-apoptotic proteins like Bcl-xL, thereby protecting cancer cells from the cytotoxic effects of chemotherapeutic agents. Combining a selective FGFR4 inhibitor with chemotherapy is hypothesized to resensitize resistant tumors and enhance the efficacy of standard cytotoxic agents.

Quantitative Data Summary: FGFR4 Inhibitor in Combination with Chemotherapy

Combination AgentCancer TypeModelKey FindingReference
CisplatinSmall Cell Lung CancerXenograftSignificant tumor growth inhibition and extended survival compared to monotherapies.
PaclitaxelSmall Cell Lung CancerIn vitroSynergistic anti-proliferative effect.
Fluorouracil & OxaliplatinColon CancerCell LinesSilencing of FGFR4 in combination with chemotherapy downregulated c-FLIP expression and induced apoptosis.
DoxorubicinBreast CancerCell LinesInactivation of FGFR4 signaling sensitized cancer cells to doxorubicin.

Experimental Protocol: In Vivo Xenograft Study of an FGFR4 Inhibitor with Chemotherapy

This protocol is a representative example for evaluating the efficacy of a selective FGFR4 inhibitor in combination with a chemotherapeutic agent (e.g., cisplatin) in a human tumor xenograft model.

  • Cell Line and Culture:

    • Use a cancer cell line with known FGFR4 amplification or overexpression (e.g., a hepatocellular carcinoma line like HuH-7 or a small cell lung cancer line like NCI-H446).

    • Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Animal Model:

    • Use 6-8 week old female athymic nude mice.

    • Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Harvest cultured cancer cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., oral gavage daily)

      • Group 2: Selective FGFR4 inhibitor (e.g., 100 mg/kg, oral gavage daily)

      • Group 3: Chemotherapy (e.g., Cisplatin, 3 mg/kg, intraperitoneal injection, once weekly)

      • Group 4: Combination of FGFR4 inhibitor and chemotherapy at the same doses and schedules.

    • Treat animals for a specified period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-FGFR, p-ERK, Ki-67).

  • Statistical Analysis:

    • Analyze differences in tumor growth between groups using a two-way ANOVA.

    • Compare final tumor weights using a one-way ANOVA with post-hoc tests.

    • A p-value < 0.05 is considered statistically significant.

Application 2: Combination with Immune Checkpoint Inhibitors

Rationale: There is emerging evidence suggesting a link between FGFR signaling and the tumor immune microenvironment. The FGFR4 pathway may be associated with an mTOR signature that correlates with increased PD-L1 expression. Inhibition of FGFR4 could potentially modulate the tumor microenvironment, making it more susceptible to immune-mediated killing by checkpoint inhibitors like anti-PD-1 antibodies.

Quantitative Data Summary: FGFR4 Inhibitor in Combination with an Immune Checkpoint Inhibitor

Combination AgentCancer TypeModelKey FindingReference
Pembrolizumab (anti-PD-1)Advanced Solid TumorsPhase 1 Clinical TrialObjective Response Rate (ORR) of 16.7% and Disease Control Rate (DCR) of 50.0% in the 80 mg roblitinib group.
Spartalizumab (anti-PD-1)Hepatocellular CarcinomaPhase 1/2 Clinical TrialThe combination was found to be safe with preliminary clinical efficacy observed.

Experimental Protocol: In Vivo Syngeneic Tumor Model for Combination Immunotherapy

This protocol outlines a general procedure for assessing the combination of a selective FGFR4 inhibitor and an anti-PD-1 antibody in an immunocompetent mouse model.

  • Cell Line and Animal Model:

    • Use a murine cancer cell line that expresses FGFR4 and is suitable for a syngeneic model (e.g., a murine hepatoma cell line).

    • Use 6-8 week old female immunocompetent mice of the appropriate strain (e.g., C57BL/6 or BALB/c).

  • Tumor Implantation:

    • Subcutaneously implant 1 x 10^6 murine cancer cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment Protocol:

    • When tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10 mice per group):

      • Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal)

      • Group 2: Selective FGFR4 inhibitor (oral gavage, daily)

      • Group 3: Anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)

      • Group 4: Combination of FGFR4 inhibitor and anti-PD-1 antibody.

    • Continue treatment for the specified duration.

  • Efficacy and Immune Monitoring:

    • Monitor tumor growth and survival.

    • At the end of the study (or at intermediate time points), collect tumors and spleens.

    • Perform flow cytometry on dissociated tumors and splenocytes to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Analyze cytokine levels in tumor lysates or serum.

  • Statistical Analysis:

    • Compare tumor growth curves between groups.

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare immune cell populations and cytokine levels.

Visualization of Experimental Workflow for an In Vivo Combination Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (FGFR4+ line) Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Cell_Culture->Animal_Acclimatization Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~150mm³) Tumor_Growth->Randomization Group1 Group 1: Vehicle Randomization->Group1 Group2 Group 2: FGFR4i Randomization->Group2 Group3 Group 3: Chemo Randomization->Group3 Group4 Group 4: Combination Randomization->Group4 Monitor 6. Monitor Tumor Volume & Body Weight Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Endpoint 7. Endpoint Analysis (Tumor Excision, Weight) Monitor->Endpoint Stats 8. Statistical Analysis (ANOVA, Survival Curves) Endpoint->Stats

Caption: Workflow for an in vivo combination therapy study.

Application 3: Combination with Other Targeted Therapies

Rationale: Cancer cells can develop resistance to FGFR4 inhibitors by activating alternative signaling pathways. For instance, KRAS-mutant lung cancer cells treated with MEK inhibitors can upregulate FGFR1 signaling, suggesting a rationale for combining FGFR and MEK inhibitors. Similarly, co-targeting FGFR and PI3K/mTOR pathways has shown greater efficacy than single agents in endometrial cancer models.

Quantitative Data Summary: FGFR4 Inhibitor in Combination with Other Targeted Therapies

Combination AgentCancer TypeModelKey FindingReference
MEK Inhibitor (Trametinib)KRAS-mutant Lung AdenocarcinomaXenograftEnhanced tumor cell death in vitro and in vivo.
PI3K/mTOR Inhibitor (NVP-BEZ235)Multiple Cancer TypesXenograftResulted in tumor stasis and blockade of metastatic spread.
mTOR Inhibitor (Ridaforolimus)FGFR2-mutant Endometrial CancerIn vitroMore effective than single agents.

Experimental Protocol: In Vitro Cell Viability Assay for Synergy

This protocol describes how to assess for synergistic, additive, or antagonistic effects between a selective FGFR4 inhibitor and another targeted agent (e.g., a MEK inhibitor) using a cell viability assay.

  • Cell Seeding:

    • Select a cell line known to be sensitive to either or both inhibitors.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of the selective FGFR4 inhibitor and the second targeted agent (e.g., MEK inhibitor) in DMSO.

    • Create a dose-response matrix. For each drug, prepare a series of 8-10 dilutions (e.g., 2-fold serial dilutions) spanning a range from well above to well below the known IC50.

    • Treat the cells with each drug alone and in combination at various concentrations. Include vehicle (DMSO) control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTS assay according to the manufacturer's instructions.

    • Read the luminescence or absorbance using a plate reader.

  • Data Analysis for Synergy:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate the IC50 for each drug alone.

    • Use software like CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualization of the Rationale for Combination Therapy

Combination_Rationale cluster_problem Problem: Acquired Resistance cluster_solution Solution: Combination Therapy Tumor Tumor Resistance Resistance (Signaling Bypass) Tumor->Resistance FGFR4i FGFR4 Inhibitor FGFR4i->Tumor Bypass_Pathway Activation of Bypass Pathway (e.g., PI3K/AKT) Resistance->Bypass_Pathway Tumor_Combined Tumor Synergy Synergistic Cell Death Tumor_Combined->Synergy FGFR4i_Combined FGFR4 Inhibitor FGFR4i_Combined->Tumor_Combined Other_Inhibitor Bypass Pathway Inhibitor (e.g., PI3Ki) Other_Inhibitor->Tumor_Combined

Caption: Rationale for combining FGFR4 inhibitors with other targeted agents.

References

Application Notes and Protocols for Fgfr4-IN-8 Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers, where FGF19 and FGFR4 are frequently overexpressed.[3] This aberrant signaling activates downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, promoting tumor growth and survival.[1][4]

Fgfr4-IN-8 is an ATP-competitive, highly selective covalent inhibitor of both wild-type and gatekeeper mutant forms of FGFR4. It has demonstrated potent antiproliferative activity against cancer cell lines with an activated FGF19-FGFR4 axis and has shown modest in vivo antitumor efficacy in a Huh-7 hepatocellular carcinoma xenograft model. These characteristics make this compound a promising candidate for targeted cancer therapy.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical xenograft studies to evaluate the in vivo efficacy of this compound.

Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho (KLB) complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events. Key pathways include the recruitment of FRS2, which in turn activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: FGFR4 Signaling Pathway.

Experimental Design and Protocols

A well-designed xenograft study is critical for obtaining reliable and reproducible data on the antitumor activity of this compound. The following sections detail the key components of the experimental design and provide step-by-step protocols.

Cell Line Selection

The choice of a suitable cancer cell line is paramount for a successful study. For evaluating an FGFR4 inhibitor, it is essential to select a cell line with high expression of both FGFR4 and its ligand FGF19, as this indicates a dependence on this signaling pathway for growth and survival.

Cell LineCancer TypeFGFR4 ExpressionFGF19 ExpressionNotes
Huh-7 Hepatocellular CarcinomaHighHighA well-established cell line for HCC studies.
JHH-7 Hepatocellular CarcinomaHighHighAnother suitable HCC cell line with FGF19/FGFR4 co-expression.
HepG2 Hepatocellular CarcinomaHighLow/NegativeCan be used as a negative control or for studies on FGF19-independent FGFR4 activity.
MDA-MB-468 Breast CancerHighHighA basal-like breast cancer cell line with a reported FGF19/FGFR4 autocrine loop.
HCC1937 Breast CancerHighHighAnother basal-like breast cancer cell line with FGF19/FGFR4 co-expression.
Animal Model

Immunocompromised mice are required for xenograft studies to prevent rejection of human tumor cells. Athymic nude mice (e.g., BALB/c nude) or SCID mice are commonly used.

ParameterSpecification
Animal Strain Athymic Nude (BALB/c nude) or SCID mice
Age 4-6 weeks
Sex Female (to avoid fighting among males)
Housing Specific pathogen-free (SPF) conditions
Acclimatization Minimum of 1 week before the start of the experiment
This compound Formulation and Administration
ParameterRecommendation
Formulation Vehicle 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water. Alternatively, a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested.
Preparation Prepare a homogenous suspension of this compound in the chosen vehicle by sonication or homogenization. Prepare fresh daily before administration.
Administration Route Oral gavage (p.o.) is a common route for small molecule inhibitors. Intraperitoneal (i.p.) injection is an alternative.
Dosage A dose-finding study is recommended. Start with a range of doses (e.g., 10, 30, 100 mg/kg) based on in vitro potency and data from similar FGFR4 inhibitors.
Dosing Schedule Once daily (QD) or twice daily (BID).
Experimental Workflow

The overall workflow for a typical this compound xenograft study is outlined below.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Cell Culture and Expansion C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization and Grouping D->E F This compound Administration E->F G Tumor Volume and Body Weight Measurement F->G H Endpoint Reached (Tumor Size/Time) G->H Continuous I Tumor Excision and Analysis H->I J Data Analysis and Reporting I->J

Caption: Xenograft Study Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of Tumor Cells for Implantation
  • Culture the selected cancer cell line (e.g., Huh-7) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in sterile PBS or serum-free medium.

  • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.

Protocol 2: Subcutaneous Tumor Implantation
  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave and disinfect the injection site on the right flank of each mouse with 70% ethanol.

  • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) using a 27-gauge needle.

  • Monitor the mice until they have fully recovered from anesthesia.

Protocol 3: Tumor Growth Monitoring and Treatment Initiation
  • Monitor the mice for tumor formation. Palpable tumors usually appear within 1-2 weeks.

  • Measure the tumor dimensions (length and width) twice weekly using digital calipers.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

GroupTreatmentDoseRouteSchedule
1 Vehicle Control-p.o.QD
2 This compoundDose 1 (e.g., 10 mg/kg)p.o.QD
3 This compoundDose 2 (e.g., 30 mg/kg)p.o.QD
4 This compoundDose 3 (e.g., 100 mg/kg)p.o.QD
5 Positive Control (Optional)e.g., Sorafenib (for HCC)p.o.QD
Protocol 4: Treatment and Monitoring
  • Administer this compound or the vehicle control to the respective groups according to the defined schedule.

  • Measure tumor volumes and body weights twice weekly.

  • Monitor the general health and behavior of the mice daily.

  • The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days). Euthanize mice if they show signs of excessive distress or if body weight loss exceeds 20%.

Protocol 5: Data Analysis and Endpoint Evaluation
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group at the end of the study using the formula:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

  • Pharmacodynamic (PD) Analysis (Optional but Recommended):

    • At the end of the study, or at specific time points after the last dose, collect tumor tissues.

    • Analyze the levels of phosphorylated FGFR4 (p-FGFR4) and downstream signaling proteins (e.g., p-ERK, p-AKT) by Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Control
Vehicle Control125 ± 101850 ± 250--
This compound (10 mg/kg)128 ± 121100 ± 18040.5<0.05
This compound (30 mg/kg)123 ± 11650 ± 12064.9<0.01
This compound (100 mg/kg)126 ± 13300 ± 8083.8<0.001

Table 2: Body Weight Changes During Treatment

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Endpoint (g) ± SEMPercent Body Weight Change (%)
Vehicle Control20.5 ± 0.522.1 ± 0.6+7.8
This compound (10 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9
This compound (30 mg/kg)20.6 ± 0.521.2 ± 0.6+2.9
This compound (100 mg/kg)20.4 ± 0.419.8 ± 0.7-2.9

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in xenograft models. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data to assess the therapeutic potential of this promising FGFR4 inhibitor. It is crucial to adapt these protocols based on the specific characteristics of the chosen cell line and the in-house expertise and facilities. A thorough understanding of the underlying biology of the FGF19-FGFR4 pathway is essential for the accurate interpretation of the experimental results.

References

Application Notes and Protocols for Fgfr4-IN-8 in FGFR4-Driven Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC). The FGF19-FGFR4 signaling axis is a key driver in these malignancies, making FGFR4 an attractive therapeutic target. Fgfr4-IN-8 (also known as Compound 7v) is a potent, selective, and covalent inhibitor of FGFR4, designed for preclinical research to investigate the therapeutic potential of targeting this pathway. These application notes provide detailed protocols and data to facilitate the use of this compound in studying FGFR4-driven cancers.

This compound: Mechanism of Action and Properties

This compound is an ATP-competitive inhibitor that covalently binds to a specific cysteine residue (Cys552) in the kinase domain of FGFR4. This covalent modification leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.

Chemical Properties of this compound:

PropertyValue
CAS Number 2765240-52-4
Molecular Formula C₃₂H₃₄Cl₂FN₇O₃
Molecular Weight 654.56 g/mol

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

TargetIC₅₀ (nM)
FGFR4 (wild-type) 0.5
FGFR4 (V550L gatekeeper mutant)0.25
FGFR4 (V550M gatekeeper mutant)1.6
FGFR4 (C552S mutant)931

IC₅₀ values were determined using a biochemical kinase assay.

Table 2: Anti-proliferative Activity of this compound [1]

Cell LineCancer TypeFGFR4 StatusIC₅₀ (nM)
Hep3B Hepatocellular CarcinomaFGFR4 amplified29
Huh-7 Hepatocellular CarcinomaFGFR4 expressingModest antitumor efficacy observed in xenograft models[1]

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. This compound blocks the kinase activity of FGFR4, thereby inhibiting these downstream signals.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_monomer FGFR4 FGF19->FGFR4_monomer betaKlotho β-Klotho betaKlotho->FGFR4_monomer FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_dimer->FRS2 P FGFR4_monomer->FGFR4_dimer GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4_dimer Inhibits (covalent binding)

Caption: FGFR4 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on FGFR4-driven cancer models.

Experimental_Workflow Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC₅₀) Cell_Culture Culture FGFR4-driven Cancer Cells (e.g., Hep3B) Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (Determine IC₅₀) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Culture->Western_Blot Xenograft_Model Establish Xenograft Model (e.g., Huh-7 in nude mice) Proliferation_Assay->Xenograft_Model Western_Blot->Xenograft_Model Treatment Treat with this compound Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot of Tumors) Tumor_Measurement->Pharmacodynamics

Caption: General experimental workflow for this compound.

Experimental Protocols

1. In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for determining the IC₅₀ of this compound against FGFR4.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (kinase buffer with DMSO).

  • Add 10 µL of a solution containing FGFR4 enzyme and Poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

2. Cell Proliferation Assay (Hep3B Cells)

This protocol describes how to measure the anti-proliferative effect of this compound on the FGFR4-amplified Hep3B hepatocellular carcinoma cell line.

Materials:

  • Hep3B cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

Procedure:

  • Seed Hep3B cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the cells for 72 hours.

  • Assess cell viability using your chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.

3. Western Blot Analysis for Target Engagement

This protocol is to confirm the inhibition of FGFR4 signaling by this compound in a relevant cell line.

Materials:

  • FGFR4-driven cancer cells (e.g., Hep3B)

  • This compound

  • Serum-free medium

  • FGF19 ligand (optional, for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FGFR4 (Tyr642/643), anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate cells and allow them to attach overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

  • (Optional) Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

4. In Vivo Xenograft Model (Huh-7)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a Huh-7 xenograft model. This compound has demonstrated modest in vivo antitumor efficacy in nude mice bearing the Huh-7 xenograft model[1].

Materials:

  • Huh-7 human hepatocellular carcinoma cells

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female athymic nude mice

  • This compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Culture Huh-7 cells to ~80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage). The exact dose will need to be determined based on tolerability and efficacy studies.

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for p-FGFR4) or histological analysis.

Selectivity Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available, its high potency against FGFR4 and its covalent binding mechanism to a unique cysteine (Cys552) not present in other FGFR family members suggest a high degree of selectivity for FGFR4 over FGFR1, 2, and 3. Further studies are required to fully characterize its off-target effects against a broader range of kinases.

Conclusion

This compound is a valuable research tool for investigating the role of FGFR4 in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the biology of FGFR4-driven tumors and evaluating the potential of FGFR4 inhibition as a therapeutic strategy. The protocols and data provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] The FGF19-FGFR4 signaling axis is a key driver in these malignancies, making FGFR4 an attractive therapeutic target.[1][2] Selective FGFR4 inhibitors, such as Fgfr4-IN-8 and others like BLU9931 and FGF401, have shown promise in preclinical and clinical studies. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. These application notes provide an overview and detailed protocols for utilizing FGFR4 inhibitors to investigate the molecular mechanisms of drug resistance.

FGFR4 Signaling Pathway

FGFR4 activation by its ligand, FGF19, in the presence of the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. The primary signaling pathways activated by FGFR4 include the Ras-Raf-MAPK, PI3K-AKT, and JAK/STAT pathways.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P JAK JAK FGFR4->JAK P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation

Figure 1: FGFR4 Signaling Pathway.

Mechanisms of Resistance to FGFR4 Inhibition

Understanding the mechanisms by which cancer cells develop resistance to FGFR4 inhibitors is critical for developing more effective and durable therapeutic strategies. Both intrinsic and acquired resistance have been observed. Key mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for FGFR4 inhibition by upregulating parallel signaling pathways. A prominent example is the activation of the EGFR signaling cascade, which can reactivate downstream pathways like MAPK and PI3K/AKT, thereby circumventing the FGFR4 blockade.

  • Gatekeeper Mutations: The acquisition of secondary mutations in the FGFR4 kinase domain can prevent inhibitor binding while preserving kinase activity. These "gatekeeper" mutations are a common mechanism of resistance to tyrosine kinase inhibitors.

  • Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce a phenotypic switch in cancer cells from an epithelial to a more migratory and resistant mesenchymal state. This transition involves changes in the expression of key markers like E-cadherin and vimentin.

Resistance_Mechanisms cluster_therapy Therapeutic Intervention cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms FGFR4_Inhibitor FGFR4 Inhibitor (e.g., this compound) FGFR4 FGFR4 Signaling FGFR4_Inhibitor->FGFR4 Inhibits Cell_Death Apoptosis/ Cell Cycle Arrest FGFR4->Cell_Death Suppresses Bypass Bypass Pathway Activation (e.g., EGFR) Resistance Drug Resistance Bypass->Resistance Gatekeeper Gatekeeper Mutations Gatekeeper->Resistance EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Resistance Drug_Efflux Drug Efflux Drug_Efflux->Resistance Resistance->FGFR4_Inhibitor Evades

Figure 2: Mechanisms of Drug Resistance.

Experimental Workflow for Studying Drug Resistance

A systematic approach is required to establish resistant cell lines and elucidate the underlying mechanisms of resistance. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start with FGFR4-sensitive cancer cell line Step1 Generate Resistant Cell Lines: Long-term culture with increasing concentrations of This compound Start->Step1 Step2 Confirm Resistance: Cell Viability Assays (IC50 determination) Step1->Step2 Step3 Investigate Mechanisms: - Western Blotting (Signaling Pathways) - Gene Expression Analysis (EMT markers) - Sequencing (Gatekeeper Mutations) Step2->Step3 Step4 Validate Findings: - Combination therapy studies - In vivo xenograft models Step3->Step4 End Elucidate Resistance Mechanism Step4->End

Figure 3: Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used FGFR4 inhibitors. This data is essential for designing experiments and interpreting results.

Table 1: IC50 Values of Selective FGFR4 Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. FGFR1-3Reference
This compoundFGFR4Data not available in provided search resultsData not available in provided search results
BLU9931FGFR43~297x, 184x, 50x vs. FGFR1/2/3
FGF401 (Roblitinib)FGFR41.9>1000x vs. other kinases
H3B-6527FGFR4<1.2>250x vs. FGFR1-3

Table 2: Cell Viability (IC50) of BLU9931 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A498Clear Cell Renal Cell Carcinoma4.6
A704Clear Cell Renal Cell Carcinoma3.8
769-PClear Cell Renal Cell Carcinoma2.7
ACHNNon-Clear Cell Renal Cell Carcinoma40.4
HRCEpCNormal Renal Cells20.5

Experimental Protocols

Generation of FGFR4 Inhibitor-Resistant Cell Lines

Objective: To develop cell lines with acquired resistance to this compound for subsequent mechanistic studies.

Materials:

  • FGFR4-sensitive cancer cell line (e.g., Huh7 for HCC)

  • Complete cell culture medium

  • This compound (or other selective FGFR4 inhibitor)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the parental FGFR4-sensitive cells in their recommended complete medium.

  • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Initiate long-term culture by treating the cells with this compound at a concentration equal to the IC50.

  • Maintain the cells in culture, replacing the medium with fresh inhibitor-containing medium every 2-3 days.

  • Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Continue this dose escalation for several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the initial IC50).

  • Isolate single-cell clones from the resistant population to establish independent resistant cell lines.

  • Continuously culture the established resistant lines in the presence of the high concentration of this compound to maintain the resistant phenotype.

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor and confirm the resistant phenotype.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours (or other desired time point) at 37°C.

  • Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate changes in key signaling proteins in resistant cells compared to parental cells, both at baseline and in response to inhibitor treatment.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-FGFR4, FGFR4, p-ERK, ERK, p-AKT, AKT, E-cadherin, Vimentin, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Culture parental and resistant cells to ~80% confluency. Treat with this compound or vehicle for a specified time (e.g., 2-6 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

Objective: To validate the in vitro findings of drug resistance in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Parental and resistant cancer cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of parental or resistant cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flanks of the mice.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot tumor growth curves to compare the efficacy of this compound in the parental and resistant xenograft models.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The study of drug resistance to FGFR4 inhibitors is a rapidly evolving field. The protocols and information provided in these application notes offer a framework for researchers to systematically investigate resistance mechanisms. By combining in vitro and in vivo models, it is possible to identify novel resistance pathways, develop strategies to overcome resistance, and ultimately improve the clinical outcomes for patients treated with FGFR4-targeted therapies.

References

Application Notes and Protocols: Fgfr4-IN-8 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical regulator of metabolic homeostasis, with its signaling pathway intricately involved in bile acid, lipid, and glucose metabolism.[1][2][3] Predominantly expressed in the liver, FGFR4 and its primary ligand, FGF19 (FGF15 in rodents), form a key signaling axis that governs metabolic processes.[1][4] Dysregulation of the FGF19-FGFR4 pathway is implicated in the pathophysiology of various metabolic diseases, including nonalcoholic steatohepatitis (NASH), hyperlipidemia, and insulin resistance.

Fgfr4-IN-8 is a potent and selective small molecule inhibitor of FGFR4 kinase activity. These application notes provide an overview of the utility of this compound in studying the role of FGFR4 in metabolic diseases and offer detailed protocols for its use in key experiments.

Mechanism of Action

The FGF19-FGFR4 signaling pathway plays a central role in a negative feedback loop that regulates bile acid synthesis. Following postprandial bile acid release, FGF19 is secreted from the ileum, travels to the liver, and binds to the FGFR4/β-Klotho complex on hepatocytes. This binding event activates the FGFR4 kinase domain, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

This compound acts as an ATP-competitive inhibitor of the FGFR4 kinase domain, effectively blocking the autophosphorylation of the receptor and the subsequent downstream signaling events. By inhibiting FGFR4, this compound is expected to increase CYP7A1 expression and bile acid synthesis. The resulting alterations in the bile acid pool can have pleiotropic effects on lipid and glucose metabolism.

Data Presentation

The following tables summarize the expected quantitative effects of this compound treatment in preclinical models of metabolic disease, based on the known consequences of FGFR4 inhibition.

Table 1: Expected Effects of this compound on Key Metabolic Parameters in a Diet-Induced Obesity Mouse Model

ParameterExpected Change with this compoundRationale
Bile Acid Metabolism
Serum Bile AcidsInhibition of the FGF19-FGFR4 negative feedback loop on bile acid synthesis.
Hepatic CYP7A1 mRNADe-repression of the gene encoding the rate-limiting enzyme in bile acid synthesis.
Lipid Metabolism
Serum TriglyceridesIncreased bile acid pool can enhance lipid clearance.
Serum CholesterolIncreased conversion of cholesterol to bile acids.
Hepatic Triglyceride ContentReduced lipogenesis and increased fatty acid oxidation.
Glucose Metabolism
Fasting Blood GlucoseImproved insulin sensitivity.
Glucose ToleranceImprovedEnhanced glucose disposal.
Insulin SensitivityImprovedModulation of hepatic glucose production and peripheral glucose uptake.
Body Weight
Body Weight GainIncreased energy expenditure and reduced fat accumulation.

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds BetaKlotho β-Klotho FGFR4->BetaKlotho Complex Formation FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Metabolic_Regulation Regulation of Glucose & Lipid Metabolism AKT->Metabolic_Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CYP7A1_Suppression Suppression of CYP7A1 Gene Expression ERK->CYP7A1_Suppression Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Metabolic Disease Model (e.g., DIO mice) cluster_phenotyping Metabolic Phenotyping Details A1 Biochemical Kinase Assay (Determine IC50) A2 Cell-Based Reporter Assay (Confirm Cellular Potency) A1->A2 B1 Animal Acclimation & High-Fat Diet Feeding A2->B1 Proceed to in vivo B2 This compound Treatment (e.g., oral gavage) B1->B2 B3 Metabolic Phenotyping B2->B3 B4 Terminal Tissue Collection & Analysis B3->B4 C1 Body Weight Monitoring B3->C1 C2 Glucose & Insulin Tolerance Tests B3->C2 C3 Serum Analysis (Lipids, Bile Acids, Glucose) B3->C3 C4 Liver Histology & Triglyceride Measurement B4->C4 C5 Gene Expression Analysis (e.g., CYP7A1) B4->C5 Logical_Relationship Fgfr4_IN_8 This compound FGFR4_Inhibition FGFR4 Inhibition in Hepatocytes Fgfr4_IN_8->FGFR4_Inhibition CYP7A1_Upregulation ↑ CYP7A1 Expression FGFR4_Inhibition->CYP7A1_Upregulation Bile_Acid_Increase ↑ Bile Acid Pool CYP7A1_Upregulation->Bile_Acid_Increase Lipid_Improvement Improved Lipid Profile (↓ Triglycerides, ↓ Cholesterol) Bile_Acid_Increase->Lipid_Improvement Glucose_Improvement Improved Glucose Homeostasis (↑ Insulin Sensitivity) Bile_Acid_Increase->Glucose_Improvement Metabolic_Benefit Overall Metabolic Benefit Lipid_Improvement->Metabolic_Benefit Glucose_Improvement->Metabolic_Benefit

References

Application Notes and Protocols for Flow Cytometry Analysis Following Fgfr4-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Fgfr4-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The protocols detailed below are intended to assist researchers in assessing the impact of this compound on apoptosis, cell cycle progression, and cell proliferation in cancer cell lines with aberrant FGFR4 signaling.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, can be a driver of oncogenesis in various cancers, including hepatocellular carcinoma and rhabdomyosarcoma. The FGFR4 signaling pathway, upon activation by its ligand FGF19, triggers downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. This compound is a small molecule inhibitor designed to selectively target FGFR4, thereby offering a potential therapeutic strategy to impede the growth of FGFR4-driven tumors.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis and cell cycle distribution. By employing fluorescent probes that target specific cellular components, researchers can gain valuable insights into the mechanism of action of therapeutic compounds like this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from flow cytometry experiments after this compound treatment. Researchers should populate these tables with their own experimental data for clear comparison across different treatment conditions.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)0
This compound10
This compound100
This compound1000
Positive Control-

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control (DMSO)0
This compound10
This compound100
This compound1000
Positive Control-

Table 3: Cell Proliferation Analysis (e.g., CFSE or BrdU Assay)

Treatment GroupConcentration (nM)Proliferation Index% Divided Cells
Vehicle Control (DMSO)0
This compound10
This compound100
This compound1000
Positive Control-

Signaling Pathway and Experimental Workflow

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Migration

Caption: FGFR4 signaling pathway and its inhibition by this compound.

Experimental_Workflow Flow Cytometry Experimental Workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis Cell_Seeding Seed cancer cells in multi-well plates Adherence Allow cells to adhere (overnight) Cell_Seeding->Adherence Treatment Treat with this compound or vehicle control Adherence->Treatment Incubation Incubate for desired time period (e.g., 24-72h) Treatment->Incubation Harvesting Harvest cells (trypsinization) Incubation->Harvesting Washing Wash cells with ice-cold PBS Harvesting->Washing Staining Stain with fluorescent dyes (e.g., Annexin V/PI, PI, CFSE) Washing->Staining Acquisition Acquire data on a flow cytometer Staining->Acquisition Gating Gate on single cells and exclude debris Acquisition->Gating Quantification Quantify cell populations (apoptotic, cell cycle phases) Gating->Quantification Data_Analysis Analyze and tabulate data Quantification->Data_Analysis

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser lines and filters for FITC (for Annexin V) and PI.

    • Collect data for at least 10,000 events per sample.

    • Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Analyze the stained cell population to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, ensuring all cells (adherent and floating) are collected.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 10,000 single-cell events.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Cell Proliferation Analysis using Carboxyfluorescein Succinimidyl Ester (CFSE) Staining

This protocol measures cell proliferation by tracking the dilution of a fluorescent dye with each cell division.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • CFSE stock solution (e.g., 5 mM in DMSO)

Procedure:

  • Cell Staining:

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium and seed them in 6-well plates.

    • Allow cells to adhere for a few hours.

    • Treat the cells with this compound as described in Protocol 1.

  • Cell Harvesting and Analysis:

    • At various time points (e.g., 48, 72, 96 hours), harvest the cells as described in Protocol 1.

    • Analyze the samples on a flow cytometer using the FITC channel.

    • The fluorescence intensity of CFSE will halve with each cell division, allowing for the quantification of cell proliferation. Analyze the data using proliferation analysis software.

Conclusion

The protocols and resources provided in these application notes offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in apoptosis, cell cycle distribution, and proliferation, researchers can elucidate the mechanism of action of this targeted inhibitor and evaluate its therapeutic potential. Consistent and well-controlled experiments are crucial for generating reliable and reproducible data.

Troubleshooting & Optimization

Technical Support Center: Fgfr4-IN-8 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the selective FGFR4 inhibitor, Fgfr4-IN-8. To provide concrete data and protocols, this guide utilizes the well-characterized and highly selective FGFR4 inhibitor, BLU9931 , as a representative example for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays that don't seem to align with FGFR4 inhibition. Could these be off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor. While this compound is designed to be a selective FGFR4 inhibitor, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. This is often due to the conserved nature of the ATP-binding pocket across the human kinome. To investigate this, it is crucial to review the inhibitor's selectivity profile and perform experiments to distinguish on-target from off-target effects.

Q2: How can we confirm that the observed effects in our experiments are due to on-target FGFR4 inhibition and not off-target activities?

A2: Several experimental approaches can help dissect on- and off-target effects:

  • Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally distinct FGFR4 inhibitor. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate FGFR4 expression. If the phenotype of FGFR4 knockdown/knockout cells mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's IC50 for FGFR4. Off-target effects typically require higher concentrations.

  • Cell Line Selectivity: Compare the effects of this compound in cell lines with high FGFR4 expression versus those with low or no FGFR4 expression. A lack of effect in FGFR4-negative cells points towards on-target activity.

  • Rescue Experiments: In cells treated with this compound, ectopically express a drug-resistant mutant of FGFR4. If this rescues the observed phenotype, it confirms an on-target effect.

Q3: What are the known off-targets of selective FGFR4 inhibitors like BLU9931?

A3: Comprehensive kinase profiling is essential to identify potential off-targets. For BLU9931, a kinome-wide scan revealed a high degree of selectivity for FGFR4. However, some minor off-target binding can occur. The table below summarizes the selectivity profile of BLU9931.

Data Presentation: Kinase Selectivity of BLU9931

The following table presents the dissociation constants (Kd) and inhibitory concentrations (IC50) for BLU9931 against FGFR family members and other kinases. A lower value indicates higher affinity or potency.

KinaseKd (nM)IC50 (nM)Selectivity over FGFR4 (Fold)
FGFR4 6 3 1
FGFR1-591[1]197
FGFR2-493[1]164
FGFR3-150[1]50
CSF1R2716[1]-453

Data compiled from KINOMEscan and enzymatic assays.[2]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity is observed in our cell line.

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Review the kinase selectivity profile of this compound (using BLU9931 data as a reference) for potential off-targets that regulate cell survival pathways (e.g., other receptor tyrosine kinases).2. Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the FGFR4 IC50.3. Test the inhibitor in a panel of cell lines with varying expression levels of potential off-target kinases.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.5%).2. Include a vehicle-only control in all experiments.
On-target toxicity in a highly dependent cell line 1. Confirm the high expression and activation of the FGFR4 pathway in your cell line.2. Titrate the inhibitor to the lowest effective concentration that inhibits FGFR4 signaling without inducing widespread cell death.

Issue 2: The inhibitor shows minimal effect on the proliferation of our FGFR4-expressing cancer cells.

Possible Cause Troubleshooting Steps
Incomplete FGFR4 pathway activation 1. Ensure the cell line expresses not only FGFR4 but also its co-receptor β-Klotho (KLB) and the ligand FGF19 for robust signaling.2. Confirm pathway activation by assessing the phosphorylation of downstream effectors like FRS2, ERK, and AKT via Western blot.
Activation of compensatory signaling pathways 1. Investigate the activation of other receptor tyrosine kinases (e.g., EGFR, MET) upon FGFR4 inhibition using phospho-RTK arrays or Western blotting.2. Consider combination therapies with inhibitors targeting the identified compensatory pathways.
Low inhibitor potency in a cellular context 1. Confirm target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA).2. Verify the inhibitor's stability in your specific cell culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is for determining the effect of this compound on the viability of a cancer cell line.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cell culture medium

  • This compound (or BLU9931) and vehicle (e.g., DMSO)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the desired concentrations of the inhibitor and a vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Downstream Signaling

This protocol is to assess the phosphorylation status of key proteins in the FGFR4 signaling pathway, such as ERK and AKT, following inhibitor treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Unexpected Phenotype step1 Perform Dose-Response Cell Viability Assay start->step1 q1 Is the effect dose-dependent and at a relevant concentration? on_target Likely On-Target Effect q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No step2 Western Blot for p-ERK, p-AKT off_target->step2 step1->q1 step3 Use Structurally Unrelated FGFR4 Inhibitor step2->step3 q3 Does unrelated inhibitor show the same effect? step3->q3 step4 siRNA/CRISPR Knockdown of FGFR4 q2 Does knockdown mimic inhibitor phenotype? step4->q2 step5 Kinome Scan Profiling confirm_off_target Confirmed Off-Target Effect: Identify pathway via profiling step5->confirm_off_target q2->on_target Yes q2->step5 No q3->on_target Yes q3->step4 No

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

Optimizing Fgfr4-IN-8 Concentration for Kinase Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fgfr4-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for in vitro kinase inhibition studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data summaries to ensure successful and reproducible experimental outcomes.

Note on this compound: While the specific compound "this compound" is not widely documented in publicly available literature, this guide utilizes data and protocols for highly similar and well-characterized selective FGFR4 inhibitors, such as BLU9931, to provide representative experimental guidance. The principles of concentration optimization and troubleshooting are broadly applicable to potent and selective FGFR4 kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the FGFR4 tyrosine kinase.[1][2] It functions by binding to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates.[2][3] This inhibition blocks the activation of downstream signaling pathways, such as the Ras-Raf-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR4-dependent cancer models.[1]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For initial experiments, a concentration range of 1 nM to 10 µM is recommended. The optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. For instance, the selective FGFR4 inhibitor BLU9931 has shown IC50 values in the low micromolar range in sensitive cancer cell lines.

Q3: How can I be sure my observed effects are specific to FGFR4 inhibition?

A3: To confirm on-target activity, consider the following control experiments:

  • Use of a negative control cell line: Employ a cell line that does not express FGFR4 or expresses it at very low levels.

  • Rescue experiment: Overexpress a drug-resistant mutant of FGFR4 to see if it reverses the inhibitory effects of the compound.

  • Western blot analysis: Assess the phosphorylation status of direct downstream targets of FGFR4, such as FRS2, as well as more distal signaling proteins like ERK and AKT. A decrease in phosphorylation upon treatment would indicate target engagement.

Q4: I am observing off-target effects. What could be the cause?

A4: While this compound is designed to be selective, high concentrations can lead to inhibition of other kinases. Some pan-FGFR inhibitors are known to have activity against other receptor tyrosine kinases like VEGFR. If off-target effects are suspected, it is crucial to perform a kinome profiling assay to assess the selectivity of the inhibitor at the concentrations used in your experiments. Reducing the inhibitor concentration to the lowest effective dose can also help minimize off-target effects.

Q5: My this compound is not dissolving properly. What should I do?

A5: Most kinase inhibitors are hydrophobic and require an organic solvent, such as DMSO, for initial solubilization. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. If solubility issues persist, gentle warming and vortexing of the stock solution may help.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of kinase activity 1. Inhibitor concentration is too low.2. The cell line is not dependent on FGFR4 signaling.3. The inhibitor has degraded.4. Incorrect assay setup.1. Perform a dose-response curve to determine the optimal concentration.2. Confirm FGFR4 expression and pathway activation (e.g., via Western blot for p-FGFR4).3. Use a fresh aliquot of the inhibitor and store it properly as per the manufacturer's instructions.4. Review and optimize the experimental protocol, including incubation times and reagent concentrations.
High cell toxicity or unexpected cell death 1. Inhibitor concentration is too high, leading to off-target effects.2. The final DMSO concentration is toxic to the cells.3. The inhibitor is not pure.1. Lower the inhibitor concentration and perform a dose-response analysis.2. Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control.3. Verify the purity of the inhibitor using analytical methods if possible.
Inconsistent results between experiments 1. Variability in cell passage number or confluency.2. Inconsistent inhibitor preparation.3. Variation in incubation times.1. Use cells within a consistent passage number range and seed them at a uniform density.2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.3. Ensure precise and consistent incubation times for all experimental conditions.
Phosphorylation of downstream targets is not reduced 1. Insufficient inhibitor concentration or incubation time.2. The signaling pathway is activated by an alternative mechanism.3. The antibody used for Western blotting is not specific or sensitive enough.1. Increase the inhibitor concentration and/or the incubation time.2. Investigate potential crosstalk with other signaling pathways.3. Validate the antibody and optimize the Western blotting protocol.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various selective FGFR4 inhibitors against the FGFR family of kinases. This data can serve as a reference for expected potency and selectivity.

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
Roblitinib (FGF401) >1000-fold selectivity vs FGFR1-3>1000-fold selectivity vs FGFR1-3>1000-fold selectivity vs FGFR1-31.9
BLU9931 8855521503
H3B-6527 32012901060<1.2
Fisogatinib (BLU-554) 624>2203>22035

Experimental Protocols

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a general method to assess the inhibition of FGFR4 signaling in a cell-based assay by measuring the phosphorylation of downstream targets.

Materials:

  • This compound

  • Cell line with known FGFR4 expression and activation (e.g., HUH-7, Hep3B)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal kinase activity.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the inhibitor-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 1-4 hours).

  • Ligand Stimulation (Optional): If studying ligand-induced signaling, add the appropriate FGF ligand (e.g., FGF19) at a predetermined optimal concentration and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane. Block the membrane and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding serum_starve Serum starve cells (optional, 12-24h) cell_seeding->serum_starve inhibitor_treatment Treat with this compound (dose-response) serum_starve->inhibitor_treatment ligand_stimulation Stimulate with FGF19 (optional, 15-30 min) inhibitor_treatment->ligand_stimulation cell_lysis Lyse cells and quantify protein ligand_stimulation->cell_lysis western_blot Perform Western Blot for p-FGFR4, p-ERK, etc. cell_lysis->western_blot data_analysis Analyze band intensity and determine IC50 western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing this compound activity.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Fails: No Inhibition Observed check_conc Is inhibitor concentration in the optimal range? start->check_conc check_cells Is the cell line FGFR4-dependent? check_conc->check_cells Yes increase_conc Action: Increase concentration or perform dose-response check_conc->increase_conc No check_reagents Are reagents (inhibitor, antibodies) viable? check_cells->check_reagents Yes validate_cells Action: Validate FGFR4 expression and pathway activation check_cells->validate_cells No use_fresh Action: Use fresh aliquots and validate antibodies check_reagents->use_fresh No review_protocol Action: Review and optimize experimental protocol check_reagents->review_protocol Yes success Problem Resolved increase_conc->success validate_cells->success use_fresh->success review_protocol->success

Caption: A decision tree for troubleshooting common issues in kinase inhibition assays.

References

Fgfr4-IN-8 In Vivo Efficacy Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fgfr4-IN-8 in in vivo efficacy experiments, this technical support center provides troubleshooting guidance and frequently asked questions to navigate potential challenges and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions by covalently binding to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[1] This targeted binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer and contribute to tumor cell proliferation, survival, and migration. The aberrant activation of the FGF19-FGFR4 signaling axis is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2]

Q2: What is a typical in vivo experimental setup for testing this compound efficacy?

A2: A common in vivo model involves the use of tumor xenografts in immunocompromised mice. Typically, human cancer cells with known FGFR4 activation (e.g., FGF19 amplification) are subcutaneously or orthotopically implanted into mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is then administered, often orally, at various doses and schedules. Tumor growth is monitored over time by measuring tumor volume. Body weight and general health of the animals are also regularly monitored to assess toxicity.

Q3: What is a suitable vehicle for the oral administration of this compound in mice?

A3: For preclinical in vivo studies with similar selective FGFR4 inhibitors like BLU9931, a common vehicle used for oral gavage is 0.5% carboxymethyl cellulose (CMC) in water.[3] This is a good starting point for formulating this compound, though solubility and stability tests should be performed to ensure proper suspension.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: A selective, covalent FGFR4 inhibitor, referred to as compound 1 in a key study, demonstrated moderate oral bioavailability in mice (20%) with a half-life of 2.3 hours when administered at 10 mg/kg.[1] Peak plasma concentrations are typically reached within a few hours of oral administration.

Q5: What are the common side effects or toxicities observed with selective FGFR4 inhibitors in vivo?

A5: Based on preclinical and clinical studies of selective FGFR4 inhibitors, the most common on-target toxicity is diarrhea. This is due to the role of FGFR4 in bile acid homeostasis. Inhibition of FGFR4 can lead to an increase in bile acid synthesis, which can cause gastrointestinal issues. In some cases, elevated liver enzymes (transaminitis) have also been observed as a dose-limiting toxicity. Careful monitoring of animal health, including body weight and stool consistency, is crucial.

Troubleshooting In Vivo Efficacy Experiments

Problem 1: Lack of Tumor Growth Inhibition

If you are not observing the expected anti-tumor efficacy with this compound, consider the following potential causes and troubleshooting steps:

  • Suboptimal Dosing or Formulation:

    • Question: Is the dose of this compound sufficient to achieve therapeutic concentrations in the tumor?

    • Troubleshooting:

      • Increase the dose of this compound. Doses ranging from 10 mg/kg to 100 mg/kg (BID) have been shown to be effective in preclinical models of HCC.

      • Verify the formulation. Ensure this compound is properly suspended in the vehicle. Consider using sonication or trying alternative suspension agents if solubility is an issue.

      • Confirm the stability of the formulated compound over the course of the experiment.

  • Poor Oral Bioavailability:

    • Question: Is this compound being effectively absorbed after oral administration?

    • Troubleshooting:

      • Perform a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your mouse model.

      • If bioavailability is low, consider alternative administration routes such as intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile.

      • For oral dosing, ensure proper gavage technique to minimize variability.

  • Model-Specific Resistance:

    • Question: Is the chosen cancer cell line or patient-derived xenograft (PDX) model truly dependent on FGFR4 signaling?

    • Troubleshooting:

      • Confirm the expression of FGF19 and FGFR4 in your tumor model through methods like qPCR, Western blot, or immunohistochemistry.

      • Be aware of potential resistance mechanisms, such as activation of bypass signaling pathways (e.g., EGFR, MET). Consider co-targeting these pathways if resistance is suspected.

      • FGFR redundancy, where other FGFR family members can compensate for FGFR4 inhibition, may also contribute to resistance.

Problem 2: Excessive Toxicity in a Dose-Dependent Manner

If you observe significant toxicity, such as severe diarrhea or weight loss, particularly at higher doses:

  • On-Target Toxicity:

    • Question: Are the observed toxicities consistent with the known mechanism of FGFR4 inhibition?

    • Troubleshooting:

      • Reduce the dose of this compound.

      • Consider co-administration of a bile acid sequestrant, such as cholestyramine, to manage diarrhea. This has been implemented in clinical studies of FGFR4 inhibitors.

      • Monitor liver function through blood tests if transaminitis is suspected.

  • Off-Target Effects:

    • Question: Could the toxicity be due to inhibition of other kinases?

    • Troubleshooting:

      • While this compound is designed to be selective, off-target effects are always a possibility. Review the kinome selectivity profile of the inhibitor if available.

      • If off-target effects are suspected, a different, more selective FGFR4 inhibitor might be considered if available.

Experimental Protocols and Data

In Vivo Xenograft Efficacy Study Protocol

This protocol is a general guideline based on studies of selective FGFR4 inhibitors.

  • Cell Culture and Implantation:

    • Culture human hepatocellular carcinoma (HCC) cells with known FGF19 amplification (e.g., Hep3B, Huh7) under standard conditions.

    • Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Prepare this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.

    • Administer this compound or vehicle control orally (p.o.) via gavage. A common dosing schedule is twice daily (BID).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for signs of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration of treatment.

Quantitative In Vivo Efficacy Data

The following tables summarize in vivo efficacy data for selective FGFR4 inhibitors from preclinical studies.

Table 1: Efficacy of a Selective Covalent FGFR4 Inhibitor (Compound 1) in a Sorafenib-Resistant HCC Xenograft Model

Treatment GroupDose (mg/kg)Dosing Schedule%ΔT/ΔCp-value
Vehicle-BID--
Compound 110BID--
Compound 130BID-67%< 0.0001
Compound 1100BID-70%< 0.0001
Sorafenib100QDNo benefit-

%ΔT/ΔC represents the percent change in tumor volume in the treated group versus the control group.

Table 2: Pharmacokinetic Parameters of a Selective Covalent FGFR4 Inhibitor (Compound 1)

SpeciesOral Bioavailability (%)Half-life (t½) (hours)
Mouse202.3
Rat12-
Cynomolgus Monkey27-

Table 3: In Vivo Efficacy of BLU9931 in Hep3B HCC Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle-BIDProgressive tumor growth
BLU993130BIDTumor growth inhibition
BLU9931100BIDTumor stasis
BLU9931200BIDTumor regression
Sorafenib30QDModest tumor growth inhibition

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits Experimental_Workflow Start Start Cell_Culture Culture HCC Cells (e.g., Hep3B, Huh7) Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage, BID) Randomization->Treatment Vehicle Administer Vehicle Control Randomization->Vehicle Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End

References

minimizing non-specific binding of Fgfr4-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-8, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets FGFR4. It is classified as a covalent inhibitor, meaning it forms a stable, irreversible bond with its target protein.[1][2][3] This covalent interaction occurs with specific cysteine residues within the ATP-binding pocket of FGFR4, namely Cys477 in the P-loop and/or the unique Cys552 in the hinge region.[1][4] By binding to these residues, this compound blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways.

Q2: What are the known off-targets of this compound?

While designed for high selectivity towards FGFR4, like many kinase inhibitors, this compound may exhibit some off-target activity. One study indicated a relatively clean profile within a tested subset of the kinome, though an effect on the bromodomain TIF1A was noted. It is crucial to consider potential off-target effects when interpreting experimental results. For comprehensive characterization in your specific model system, performing a kinome-wide selectivity panel is recommended.

Q3: How should I prepare and store this compound stock solutions?

For initial use, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability. When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts in your assay.

Q4: What are the key downstream signaling pathways inhibited by this compound?

FGFR4 activation triggers several downstream signaling cascades involved in cell proliferation, survival, and migration. The primary pathways inhibited by this compound include the RAS-MAPK and PI3K-AKT pathways. By blocking FGFR4 autophosphorylation, this compound prevents the recruitment and activation of downstream effector proteins, leading to the suppression of these pro-tumorigenic signaling networks.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Issue 1: High background signal or non-specific inhibition in biochemical assays.

  • Possible Cause:

    • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

    • Non-specific Binding to Assay Components: The inhibitor may bind to other proteins or the assay plate itself.

    • Reactivity of the Covalent Warhead: The electrophilic nature of covalent inhibitors can lead to non-specific reactions with other molecules in the assay.

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects.

    • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to help prevent compound aggregation and reduce non-specific binding.

    • Use Blocking Agents: Incorporate bovine serum albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer to block non-specific binding sites on proteins and plastic surfaces.

    • Control for Covalent Reactivity: Include a non-covalent analog of this compound if available. Additionally, pre-incubating the target kinase with a high concentration of a non-covalent, ATP-competitive inhibitor can help determine if the observed inhibition is specific to the ATP-binding pocket.

Issue 2: Inconsistent or lower than expected potency in cell-based assays.

  • Possible Cause:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Cellular Efflux: Active transport pumps in the cell membrane may be removing the inhibitor.

    • High Protein Binding in Media: this compound may bind to proteins in the cell culture serum, reducing its effective concentration.

    • Inhibitor Instability or Metabolism: The compound may be degraded or metabolized by cellular enzymes over the course of the experiment.

  • Troubleshooting Steps:

    • Optimize Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Increase the incubation time to allow for sufficient target engagement.

    • Reduce Serum Concentration: If possible, perform the experiment in reduced-serum or serum-free media to minimize protein binding. Ensure that the reduced serum conditions do not adversely affect cell health.

    • Washout Experiment: To confirm covalent target engagement, perform a washout experiment. After treating cells with this compound for a specific duration, wash the cells to remove unbound inhibitor and then assess the duration of target inhibition.

    • Mass Spectrometry Analysis: To directly confirm target engagement, you can use mass spectrometry to detect the covalent modification of FGFR4 in treated cells.

Issue 3: Observed cellular phenotype is not consistent with FGFR4 inhibition.

  • Possible Cause:

    • Off-target Effects: The observed phenotype may be due to the inhibition of other kinases or cellular proteins.

    • Cell Line Specificity: The role of FGFR4 signaling can vary between different cell lines.

  • Troubleshooting Steps:

    • Use an Orthogonal Inhibitor: Validate the phenotype using a structurally different FGFR4 inhibitor. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.

    • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FGFR4 and confirm that this recapitulates the phenotype observed with this compound treatment.

    • Rescue Experiment: Overexpress a resistant mutant of FGFR4 (e.g., C477S or C552S) in your cells. If the phenotype is on-target, the resistant mutant should rescue the effect of this compound.

Data Presentation

Table 1: Potency of this compound Against Wild-Type and Mutant FGFR4

TargetIC50 (nM)
FGFR4 (Wild-Type)0.5
FGFR4 V550L0.25
FGFR4 V550M1.6
FGFR4 C552S931

Data sourced from MedChemExpress product information.

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT.

    • This compound: Prepare serial dilutions in 100% DMSO. Further dilute in Kinase Buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells.

    • Recombinant FGFR4 enzyme.

    • Kinase substrate (e.g., Poly(E,Y)4:1).

    • ATP.

  • Assay Procedure:

    • Add FGFR4 enzyme to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control (Kinase Buffer with the same final DMSO concentration).

    • Pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

Protocol 2: General Cell-Based Proliferation Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 72 hours).

  • Proliferation Measurement:

    • Measure cell viability/proliferation using a suitable method (e.g., CellTiter-Glo®, MTS, or direct cell counting).

  • Data Analysis:

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Covalently Inhibits Troubleshooting_Workflow cluster_biochemical Biochemical Assay Issues cluster_cellular Cell-based Assay Issues cluster_offtarget Potential Off-Target Effects Start Inconsistent/Unexpected Experimental Results High_Background High Background/ Non-specific Inhibition Start->High_Background Low_Potency Low Potency/ Inconsistent Effects Start->Low_Potency Unexpected_Phenotype Unexpected Phenotype Start->Unexpected_Phenotype Check_Aggregation Check for Aggregation (e.g., DLS) High_Background->Check_Aggregation Possible Cause Add_BSA Add Blocking Agent (e.g., 0.1 mg/mL BSA) High_Background->Add_BSA Solution Optimize_Conc Optimize Inhibitor Concentration High_Background->Optimize_Conc Solution Add_Detergent Add Detergent (e.g., 0.01% Triton X-100) Check_Aggregation->Add_Detergent Solution Check_Permeability Assess Permeability Low_Potency->Check_Permeability Possible Cause Reduce_Serum Reduce Serum in Media Low_Potency->Reduce_Serum Solution Washout_Expt Perform Washout Experiment Low_Potency->Washout_Expt Confirmation Optimize_Incubation Optimize Incubation Time Check_Permeability->Optimize_Incubation Solution Orthogonal_Inhibitor Use Orthogonal Inhibitor Unexpected_Phenotype->Orthogonal_Inhibitor Validation Genetic_Validation Genetic Validation (siRNA, CRISPR) Unexpected_Phenotype->Genetic_Validation Validation Rescue_Expt Rescue with Resistant Mutant Unexpected_Phenotype->Rescue_Expt Validation

References

Fgfr4-IN-8 inconsistent results in proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr4-IN-8 in proliferation assays. Inconsistent results in such assays can arise from a variety of factors, ranging from experimental technique to the inherent biological complexity of the systems being studied. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It forms a covalent bond with the target protein, leading to irreversible inhibition of its kinase activity. This targeted inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Q2: Why am I seeing variable IC50 values for this compound between experiments?

A2: Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell-based variability: Differences in cell passage number, confluency at the time of treatment, and overall cell health can significantly impact results.

  • Compound stability and handling: this compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions from a stock solution for each experiment.

  • Assay protocol inconsistencies: Minor variations in incubation times, reagent concentrations, or cell seeding densities can lead to significant differences in measured potency.

Q3: this compound is potent in one cell line but shows little to no effect in another, even though both are reported to express FGFR4. Why?

A3: Cell line-specific responses to FGFR4 inhibition are expected and can be due to:

  • Genetic context: The mutational status of genes downstream of FGFR4 (e.g., in the PI3K/AKT or MAPK pathways) can confer resistance to FGFR4 inhibition.

  • FGFR family redundancy: Other FGFR family members, such as FGFR3, can sometimes compensate for the inhibition of FGFR4, leading to a blunted anti-proliferative response.

  • Receptor expression levels: The absolute level of FGFR4 expression can influence the concentration of the inhibitor required to elicit a response.

  • Presence of the FGF19 ligand: The activity of FGFR4 is often dependent on its ligand, FGF19. Cell lines that do not express FGF19 may be less sensitive to FGFR4 inhibition unless exogenous FGF19 is supplied.

Q4: My proliferation assay results are not reproducible. What are the first things I should check?

A4: For issues with reproducibility, a systematic review of your experimental workflow is recommended. Start by verifying:

  • Cell Culture Consistency: Use cells from a consistent passage number and ensure they are seeded at the same density for every experiment.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation.

  • Assay Reagents: Ensure all assay reagents are within their expiration dates and have been stored correctly.

  • Pipetting Accuracy: Inconsistent pipetting, especially in multi-well plate formats, can introduce significant variability.

Troubleshooting Guide

Inconsistent results in proliferation assays with this compound can be systematically addressed by considering the following potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate, or ensure proper plate sealing to minimize evaporation.
Loss of Inhibitor Potency Compound degradation due to improper storage or handling. Solubility issues in the assay medium.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from stock for each experiment.- Visually inspect for compound precipitation in the media. Confirm the solubility of this compound in your specific cell culture medium.
Unexpectedly High IC50 Value Cell line is resistant to FGFR4 inhibition. Suboptimal assay conditions.- Confirm the expression and activation of the FGFR4 pathway in your cell line (e.g., via Western blot for p-FGFR4).- Test a range of inhibitor concentrations and incubation times.- Consider the use of a positive control cell line known to be sensitive to FGFR4 inhibition (e.g., Hep3B).
Inconsistent Results Across Different Assay Formats Different assay technologies measure different aspects of cell health (e.g., metabolic activity vs. DNA synthesis).- Understand the principle of your chosen proliferation assay.- Consider validating your findings with an orthogonal method (e.g., complementing an MTT assay with a direct cell count or a BrdU incorporation assay).
Time-Dependent Loss of Inhibition Development of acquired resistance mechanisms in longer-term assays.- Perform shorter-term proliferation assays (e.g., 48-72 hours).- For longer-term studies, be aware of the potential for resistance and consider investigating underlying mechanisms if a loss of effect is observed.

Data Presentation

The following table summarizes the reported in vitro inhibitory and anti-proliferative activities of this compound.

Target Assay Type Cell Line IC50 (nM)
FGFR4 (wild-type)Biochemical Assay-0.5
FGFR4 V550L (gatekeeper mutant)Biochemical Assay-0.25
FGFR4 V550M (gatekeeper mutant)Biochemical Assay-1.6
FGFR4 C552SBiochemical Assay-931
ProliferationCell-based AssayHep3B (Hepatocellular Carcinoma)29

Experimental Protocols

Below are generalized protocols for common proliferation assays. The optimal conditions, including cell seeding density and this compound concentration range, should be empirically determined for your specific cell line.

Protocol 1: MTT Cell Proliferation Assay

This protocol provides a general guideline for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Proliferation Assay

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells Incubate_Overnight->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_Assay_Reagent Add Proliferation Assay Reagent (e.g., MTT) Incubate_Treatment->Add_Assay_Reagent Incubate_Reagent Incubate Add_Assay_Reagent->Incubate_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cell proliferation assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Proliferation Assay Results Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Potency Low Potency / High IC50? Check_Variability->Check_Potency No Sol_Variability Review Seeding Density and Pipetting Technique. Use Plate Seals. Check_Variability->Sol_Variability Yes Check_Reproducibility Poor Reproducibility? Check_Potency->Check_Reproducibility No Sol_Potency Confirm FGFR4 Pathway Activity. Check Compound Stability/Solubility. Verify Cell Line Sensitivity. Check_Potency->Sol_Potency Yes Sol_Reproducibility Standardize Cell Passage Number. Prepare Fresh Compound Dilutions. Validate Assay Reagents. Check_Reproducibility->Sol_Reproducibility Yes End Consistent Results Check_Reproducibility->End No Sol_Variability->End Sol_Potency->End Sol_Reproducibility->End

Caption: Decision tree for troubleshooting inconsistent proliferation assay results.

Technical Support Center: Covalent Labeling with Fgfr4-IN-8 and Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fgfr4-IN-8 and other selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The information provided is based on established principles for covalent inhibitors and data from analogous selective FGFR4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of covalent inhibition by this compound and similar selective inhibitors?

Selective covalent FGFR4 inhibitors, such as this compound, typically function through a two-step mechanism. Initially, the inhibitor reversibly binds to the ATP-binding pocket of the FGFR4 kinase domain. Following this initial binding, a reactive electrophilic group, often an acrylamide, on the inhibitor forms a permanent covalent bond with a nucleophilic amino acid residue in the kinase domain. For FGFR4-selective inhibitors, this covalent bond is often formed with a unique cysteine residue, Cys552, located in the hinge region of the kinase.[1][2] This cysteine is not present in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position, providing a basis for the inhibitor's selectivity.[1][2]

Q2: How do I confirm that my inhibitor is covalently binding to FGFR4?

Several experimental approaches can confirm the covalent binding mechanism:

  • Washout Assay: After treating cells or a purified enzyme with the inhibitor, extensive washing to remove any unbound inhibitor should not result in the recovery of FGFR4 activity if the inhibition is covalent.[3]

  • Intact Protein Mass Spectrometry: A direct method to confirm covalent modification is to analyze the inhibitor-treated FGFR4 protein by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor adduct will be observed.

  • Site-Directed Mutagenesis: Mutating the target cysteine residue (e.g., Cys552 to Alanine) should significantly reduce or eliminate the inhibitory potency of the covalent inhibitor, while having a lesser effect on a non-covalent counterpart.

  • Kinetic Analysis: Irreversible inhibitors exhibit time-dependent inhibition. Assays measuring the rate of inactivation (k_inact) and the inhibition constant (K_I) can characterize the covalent interaction.

Q3: Why is the IC50 value of my covalent inhibitor variable between experiments?

The IC50 of a covalent inhibitor is highly dependent on the pre-incubation time of the inhibitor with the target protein. Unlike non-covalent inhibitors that reach a rapid equilibrium, covalent inhibitors form a bond over time. Longer pre-incubation times will generally result in lower IC50 values. Therefore, it is crucial to standardize the pre-incubation time across all experiments for comparable results.

Q4: What are the potential off-targets of this compound and how can I assess them?

While designed for selectivity, the reactive nature of covalent inhibitors means they can potentially bind to other proteins with reactive cysteines. Assessing off-target effects is critical. Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are powerful tools for identifying the on- and off-targets of covalent inhibitors in a complex biological sample. This involves using a version of the inhibitor with a "clickable" tag (like an alkyne group) to pull down and identify bound proteins via mass spectrometry.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition of FGFR4 activity Inhibitor instability: The covalent inhibitor may be degrading in the experimental buffer or media.Prepare fresh inhibitor solutions for each experiment. Check the stability of the compound in your specific buffer conditions.
Incorrect inhibitor concentration: Calculation or dilution errors may lead to a lower than expected final concentration.Double-check all calculations and dilutions. Perform a dose-response curve to determine the optimal concentration.
Inactive enzyme: The purified FGFR4 enzyme or the cellular context may not have active FGFR4.For in vitro assays, ensure the enzyme is active. For cellular assays, use a cell line with known FGFR4 expression and activation.
Suboptimal assay conditions: The pH, temperature, or buffer components may not be optimal for inhibitor binding.Review the literature for established assay conditions for similar covalent FGFR4 inhibitors.
High background or non-specific labeling Inhibitor concentration is too high: Excess inhibitor can lead to non-specific binding to other proteins.Perform a dose-response experiment to find the lowest effective concentration.
Warhead is too reactive: The electrophilic group on the inhibitor may be hyper-reactive, leading to binding with many off-targets.Assess the inhibitor's reactivity using a glutathione (GSH) stability assay. High reactivity with GSH can indicate potential promiscuity.
Insufficient washing: In washout or pulldown experiments, residual unbound inhibitor can cause high background.Increase the number and volume of washes. Include detergents like SDS in wash buffers to disrupt non-specific interactions.
Development of resistance to the inhibitor in cell culture Gatekeeper mutations: Mutations in the FGFR4 kinase domain, such as at the gatekeeper residue (V550), can prevent inhibitor binding.Sequence the FGFR4 gene in resistant cells to identify potential mutations. Some next-generation covalent inhibitors are designed to overcome specific resistance mutations.
Upregulation of bypass signaling pathways: Cells may compensate for FGFR4 inhibition by activating other pro-survival pathways.Perform phosphoproteomic or Western blot analysis to investigate the activation of other signaling pathways (e.g., EGFR, MET).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several selective covalent FGFR4 inhibitors. Note that these values can be influenced by assay conditions and pre-incubation times.

InhibitorTarget(s)FGFR4 IC50 (nM)Selectivity over FGFR1/2/3Reference(s)
BLU9931 Covalent FGFR43~297x, ~184x, ~50x
H3B-6527 Covalent FGFR4<1.2>250x
Roblitinib (FGF401) Reversible Covalent FGFR41.9>1000x
PRN1371 Covalent FGFR1-419.3Pan-FGFR inhibitor
FIIN-3 Covalent FGFR1-435.3Pan-FGFR inhibitor

Experimental Protocols & Workflows

Experimental Workflow: Confirming Covalent Target Engagement

G cluster_start Start cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo cluster_results Confirmation start Hypothesis: Inhibitor covalently binds FGFR4 mass_spec Intact Protein Mass Spectrometry start->mass_spec washout Enzyme Washout Assay start->washout mutagenesis Site-Directed Mutagenesis (e.g., C552A) start->mutagenesis cell_washout Cellular Washout Assay (Western Blot for pFGFR4) start->cell_washout abpp Chemoproteomics (ABPP) for on- and off-targets start->abpp mass_shift Mass shift observed equal to inhibitor MW mass_spec->mass_shift no_recovery FGFR4 activity not recovered washout->no_recovery potency_loss Loss of potency against mutant FGFR4 mutagenesis->potency_loss sustained_inhibition Sustained inhibition of pFGFR4 cell_washout->sustained_inhibition target_id FGFR4 identified as a primary covalent target abpp->target_id

Caption: Workflow for confirming covalent engagement of FGFR4.

Detailed Methodology: Cellular Washout Assay for Covalent Inhibition
  • Cell Culture and Treatment:

    • Plate cells with known FGFR4 expression (e.g., Hep3B, Huh-7) and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., at 10x IC50), a non-covalent control inhibitor, and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Washout Procedure:

    • Aspirate the media containing the inhibitors.

    • Wash the cells three to five times with a large volume of fresh, pre-warmed, inhibitor-free culture medium to remove all unbound inhibitor.

    • After the final wash, add fresh, inhibitor-free medium and return the cells to the incubator for a desired period (e.g., 0, 2, 4, 8, 24 hours) to allow for potential recovery of signaling.

  • Ligand Stimulation and Lysis:

    • At each time point, stimulate the cells with a ligand that activates FGFR4 (e.g., FGF19) for 15-30 minutes to induce receptor phosphorylation.

    • Immediately after stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated FGFR4 (pFGFR4) and total FGFR4. A loading control (e.g., β-actin or GAPDH) should also be used.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Interpretation:

    • For a covalent inhibitor, the level of pFGFR4 should remain suppressed even after extensive washing and prolonged incubation in inhibitor-free media.

    • In contrast, cells treated with a non-covalent inhibitor should show a recovery of pFGFR4 signal over time as the inhibitor dissociates from the target.

Signaling Pathway Diagram

FGFR4 Downstream Signaling Pathway

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates PLCg PLCγ FGFR4->PLCg phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC->CellResponse Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 covalently inhibits

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

References

Technical Support Center: Fgfr4-IN-8 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-8. The information herein is designed to help optimize dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While specific data for this compound is not widely published, it is designed as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways involved in cell proliferation, survival, and migration, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2][3] this compound is expected to be an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR4 kinase domain to prevent the phosphorylation of downstream substrates.

Q2: What are typical IC50 values for selective FGFR4 inhibitors?

A2: The half-maximal inhibitory concentration (IC50) for selective FGFR4 inhibitors can vary depending on the specific compound and the assay conditions. Below is a table of reported IC50 values for several known FGFR4 inhibitors to provide a reference range.

InhibitorFGFR4 IC50 (nM)Selectivity over other FGFRsAssay Type
Fisogatinib (BLU-554)5>100-fold vs FGFR1-3Biochemical
Roblitinib (FGF401)1.9>1000-fold vs other kinasesBiochemical
H3B-6527<1.2>250-fold vs FGFR1-3Biochemical
BLU99313>50-fold vs FGFR1-3Biochemical
Compound 6O75.3>398-fold vs FGFR1-3Kinase Assay

Q3: Which cell lines are suitable for this compound dose-response experiments?

A3: Cell lines with high expression of FGFR4 are recommended. Hepatocellular carcinoma (HCC) cell lines such as HuH-7 and JHH-7 are commonly used models for FGF19-positive HCC and are suitable for testing FGFR4 inhibitors.[4] Breast cancer cell lines like MDA-MB-468 and HCC1937, which co-express FGFR4 and FGF19, are also appropriate models.[3] It is crucial to verify FGFR4 expression in your chosen cell line before initiating experiments.

Q4: What is the recommended starting concentration range for a dose-response curve?

A4: For an initial experiment, it is advisable to use a broad concentration range spanning several orders of magnitude. A typical starting point could be from 1 nM to 10 µM, with 8-10 concentrations in half-log or log dilutions. This wide range increases the likelihood of capturing the full sigmoidal dose-response curve.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dose-response curves.

Problem 1: The dose-response curve is flat, showing no inhibition even at high concentrations.

Possible Cause Troubleshooting Steps
Compound Instability or Insolubility Ensure this compound is fully dissolved in a suitable solvent like DMSO. Visually inspect for precipitates. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Inactive Enzyme/Target Confirm the expression and activity of FGFR4 in your cell line using Western blot for phospho-FGFR4 or a downstream marker like phospho-FRS2.
High ATP Concentration (in biochemical assays) If using a cell-free kinase assay, high ATP concentrations can outcompete ATP-competitive inhibitors. Use an ATP concentration at or near the Km for FGFR4.
Cell Seeding Density An excessively high cell density can diminish the apparent effect of the inhibitor. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.

Problem 2: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy Use calibrated pipettes and ensure proper technique. For serial dilutions, mix thoroughly at each step.
Uneven Cell Plating Ensure a homogenous cell suspension before plating. "Edge effects" in microplates can cause variability; consider not using the outer wells or filling them with sterile PBS or media.
Incomplete Dissolution of Formazan Crystals (MTT assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate for an adequate amount of time before reading the absorbance.

Problem 3: The IC50 value is significantly different from expected values for similar compounds.

Possible Cause Troubleshooting Steps
Different Assay Conditions IC50 values are highly dependent on experimental conditions. Factors such as cell line, incubation time, and serum concentration in the media can all influence the apparent potency of an inhibitor. Ensure consistency in your protocol.
Data Analysis Errors Use appropriate software for non-linear regression analysis of the dose-response curve. Ensure that the curve has clear upper and lower plateaus for an accurate IC50 determination.
Compound Purity Verify the purity of your this compound compound. Impurities can affect the experimental outcome.

Experimental Protocols

Detailed Methodology: Cell Viability Assay (MTT) for IC50 Determination

This protocol outlines a common method for determining the IC50 of an FGFR4 inhibitor in an adherent cell line.

Materials:

  • FGFR4-expressing cancer cell line (e.g., HuH-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF19->FGFR4:f0 Binds FRS2 FRS2 FGFR4:f2->FRS2 Phosphorylates STAT STAT FGFR4:f2->STAT Activates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR4 signaling pathway.

Experimental_Workflow start Start cell_culture 1. Culture FGFR4-expressing cells start->cell_culture cell_seeding 2. Seed cells into 96-well plate cell_culture->cell_seeding drug_treatment 3. Treat with serial dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for 48-72 hours drug_treatment->incubation viability_assay 5. Perform cell viability assay (e.g., MTT) incubation->viability_assay data_acquisition 6. Measure absorbance/ luminescence viability_assay->data_acquisition data_analysis 7. Analyze data and plot dose-response curve data_acquisition->data_analysis ic50 8. Determine IC50 value data_analysis->ic50

Caption: General experimental workflow for IC50 determination.

Troubleshooting_Tree start Problem with Dose-Response Curve flat_curve Flat curve (no inhibition)? start->flat_curve high_variability High variability? start->high_variability ic50_off IC50 value unexpected? start->ic50_off check_compound Check compound solubility and stability flat_curve->check_compound Yes check_pipetting Review pipetting technique and calibration high_variability->check_pipetting Yes check_protocol Verify consistency of experimental protocol ic50_off->check_protocol Yes check_target Verify FGFR4 activity in cells check_compound->check_target check_assay Optimize assay conditions (e.g., ATP, cell density) check_target->check_assay check_plating Ensure even cell plating and avoid edge effects check_pipetting->check_plating check_analysis Review data analysis and curve fitting check_protocol->check_analysis

Caption: Troubleshooting decision tree for dose-response curve issues.

References

interpreting unexpected results with Fgfr4-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Fgfr4-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of FGFR4 tyrosine kinase. It typically functions by covalently binding to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity.[1][2] This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Q2: What are the primary downstream signaling pathways affected by this compound?

By inhibiting FGFR4, this compound primarily attenuates signaling through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation. Inhibition of these pathways is expected to lead to decreased cell growth and induction of apoptosis in FGFR4-dependent cancer cells.

Q3: What is the expected on-target effect of this compound in sensitive cell lines?

In cancer cell lines with aberrant FGFR4 signaling (e.g., due to FGF19 amplification), this compound is expected to decrease cell viability and proliferation. This can be observed as a reduction in cell number, decreased colony formation, and induction of apoptosis. On a molecular level, a decrease in the phosphorylation of FGFR4 and its downstream effectors like ERK and AKT should be observed.

Q4: Are there known off-target effects or toxicities associated with FGFR4 inhibition?

While this compound is designed to be selective, high concentrations may lead to off-target effects. Pan-FGFR inhibitors are known to cause hyperphosphatemia (due to FGFR1/2/3 inhibition) and soft-tissue mineralization. Diarrhea is a known on-target toxicity of FGFR4 inhibition, linked to the disruption of the FGF19-FGFR4 axis which regulates bile acid metabolism.[5]

Troubleshooting Unexpected Results

Here we address common unexpected experimental outcomes when using this compound.

Issue 1: No or weak inhibition of cell proliferation in a supposedly sensitive cell line.

Possible Cause 1: Suboptimal Compound Concentration or Stability Your experimental concentration of this compound may be too low, or the compound may have degraded.

  • Recommendation: Perform a dose-response experiment to determine the IC50 in your specific cell line. Ensure the compound is properly stored and solubilized. A typical starting concentration range for in vitro studies with selective FGFR4 inhibitors is 10 nM to 10 µM.

Possible Cause 2: Redundant Signaling Pathways Cancer cells can develop resistance by activating alternative survival pathways. For instance, other FGFR family members (FGFR1, 2, or 3) or other receptor tyrosine kinases (e.g., EGFR, MET) may compensate for the loss of FGFR4 signaling.

  • Recommendation:

    • Western Blot Analysis: Check the activation status (phosphorylation) of other FGFRs and key receptor tyrosine kinases.

    • Combination Therapy: Consider co-treating cells with inhibitors of the identified compensatory pathways.

Possible Cause 3: Low FGFR4 Expression or Lack of Pathway Activation The cell line may not have sufficiently high levels of FGFR4 expression or the pathway may not be constitutively active (e.g., lacking FGF19 amplification).

  • Recommendation:

    • Confirm Expression: Verify FGFR4 mRNA and protein expression levels in your cell line using qRT-PCR and Western Blot, respectively.

    • Pathway Activation: Assess the baseline phosphorylation of FGFR4 and downstream targets like FRS2, ERK, and AKT.

Issue 2: Unexpected increase in cell death in a resistant or control cell line.

Possible Cause 1: Off-Target Kinase Inhibition At higher concentrations, this compound may inhibit other kinases that are important for the survival of your specific cell line.

  • Recommendation:

    • Consult Selectivity Profile: Refer to the kinase selectivity profile of this compound (see Table 1) to identify potential off-target kinases.

    • Dose-Response: Lower the concentration of this compound to a range where it is more selective for FGFR4.

    • Control Experiment: Use a structurally distinct FGFR4 inhibitor to see if the same effect is observed.

Possible Cause 2: Non-Specific Cellular Toxicity The vehicle used to dissolve this compound (e.g., DMSO) might be causing toxicity at the concentration used.

  • Recommendation: Always include a vehicle-only control in your experiments at the same final concentration as in the drug-treated samples.

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variation in Cell Culture Conditions Cell passage number, confluency, and serum concentration in the media can all affect cellular response to inhibitors.

  • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. Serum starvation prior to treatment can help synchronize cells and reduce variability.

Possible Cause 2: Issues with Compound Preparation Inconsistent preparation of this compound stock solutions and dilutions can lead to variable results.

  • Recommendation: Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the compound is fully dissolved before adding to the cell culture media.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for this compound *

KinaseIC50 (nM)Selectivity (Fold vs. FGFR4)
FGFR4 3 1
FGFR1891297
FGFR2552184
FGFR315050
VEGFR2>10,000>3333
KIT>10,000>3333
PDGFRβ>10,000>3333

*This table presents representative data for a highly selective FGFR4 inhibitor, based on published data for compounds like BLU9931. Actual values for this compound should be determined empirically.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1x, 5x, and 10x IC50) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 Extracellular Transmembrane Intracellular Kinase Domain FGF19->FGFR4:f0 FRS2 FRS2 FGFR4:f2->FRS2 P KLB β-Klotho KLB->FGFR4:f0 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4:f2

Caption: Canonical FGFR4 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow cluster_issue1 Issue: Weak or No Effect cluster_issue2 Issue: Unexpected Toxicity cluster_issue3 Issue: Inconsistent Results Start Unexpected Result with This compound Check_Conc Verify Compound Concentration & Stability Start->Check_Conc Check_Off_Target Consult Kinase Selectivity Profile Start->Check_Off_Target Check_Culture Standardize Cell Culture Conditions Start->Check_Culture Check_Pathway Assess Baseline FGFR4 Pathway Activity Check_Conc->Check_Pathway Check_Redundancy Investigate Redundant Pathways Check_Pathway->Check_Redundancy Check_Vehicle Run Vehicle Control Check_Off_Target->Check_Vehicle Check_Prep Ensure Consistent Compound Preparation Check_Culture->Check_Prep

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Fgfr4-IN-8 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be further diluted into the desired experimental aqueous buffer.

Q2: How should I store this compound solutions?

A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. For aqueous working solutions, it is best practice to prepare them fresh for each experiment from the DMSO stock to minimize potential degradation. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What is the expected stability of this compound in common experimental buffers like PBS or Tris?

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound is designed for use in cell-based assays. When preparing media containing this compound, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in your experimental design.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
  • Problem: The compound precipitates out of solution when diluted from the DMSO stock into an aqueous experimental buffer (e.g., PBS, Tris-HCl).

  • Possible Causes & Solutions:

    • Concentration Too High: The final concentration in the aqueous buffer may exceed the solubility limit of this compound. Try lowering the final concentration of the inhibitor.

    • Buffer Composition: The pH or ionic strength of the buffer may affect solubility. Consider using a buffer system known to be compatible with similar small molecule inhibitors, such as a HEPES-based buffer.

    • Temperature: Temperature can influence solubility. Ensure the buffer is at the appropriate temperature before adding the inhibitor.

    • Co-solvents: For challenging applications, the addition of a small percentage of a co-solvent like PEG300 or Tween-80 to the final aqueous solution might improve solubility, but this should be tested for compatibility with your specific assay.

Issue 2: Inconsistent or No Inhibitory Activity
  • Problem: this compound does not show the expected inhibitory effect on FGFR4 activity in your assay.

  • Possible Causes & Solutions:

    • Degradation: The inhibitor may have degraded. Ensure that stock solutions have been stored properly and that working solutions are prepared fresh. Avoid using old aqueous dilutions.

    • Incorrect Concentration: Verify the calculations for your dilutions from the stock solution.

    • Assay Conditions: The buffer composition, pH, or presence of certain additives in your assay might interfere with the inhibitor's activity. Refer to established protocols for in vitro kinase assays for buffer recommendations.

    • Cellular Uptake (for cell-based assays): Poor membrane permeability could be a factor. Ensure incubation times are sufficient for the inhibitor to reach its intracellular target.

Data Presentation

Table 1: Recommended Buffer Components for In Vitro Kinase Assays with FGFR Inhibitors

ComponentConcentration RangePurpose
HEPES20-50 mMBuffering agent to maintain pH
MgCl₂5-15 mMEssential cofactor for kinase activity
MnCl₂1-5 mMCan sometimes be used as a cofactor
BSA0.01-0.1% (w/v)Carrier protein to prevent non-specific binding
DTT1-2 mMReducing agent to maintain enzyme integrity
ATP1-100 µMSubstrate for the kinase reaction

Note: The optimal concentration for each component, especially ATP, should be determined empirically for your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of DMSO Stock Solution (e.g., 10 mM):

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of pure, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Aqueous Working Solution:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Serially dilute the stock solution in your chosen experimental buffer (e.g., kinase assay buffer or cell culture medium) to the final desired concentration.

    • Ensure the final DMSO concentration in the assay is minimal and consistent across all samples, including the vehicle control.

Mandatory Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCG PLCγ FGFR4->PLCG Activates STAT STAT FGFR4->STAT Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response STAT->Cell_Response Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Dissolve Dissolve this compound in DMSO (Stock Solution) Start->Dissolve Dilute Prepare Fresh Working Solutions in Assay Buffer Dissolve->Dilute Assay_Setup Set up Assay (e.g., Kinase Assay, Cell Culture) Dilute->Assay_Setup Add_Inhibitor Add this compound Working Solution Assay_Setup->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure Measure Assay Readout (e.g., Luminescence, Absorbance) Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General Experimental Workflow for using this compound.

Technical Support Center: Mitigating Side Effects of Selective FGFR4 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides information on mitigating the side effects of selective FGFR4 inhibitors based on published preclinical and clinical data for this class of compounds. As specific in vivo toxicity data for Fgfr4-IN-8 is not publicly available, the following recommendations are extrapolated from studies of other selective FGFR4 inhibitors and should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with selective FGFR4 inhibitors in preclinical models?

A1: Based on the mechanism of action of FGFR4, the most anticipated on-target side effects in preclinical models include gastrointestinal (GI) toxicity, primarily diarrhea, and potential hepatotoxicity.[1][2] FGFR4 plays a crucial role in bile acid homeostasis in the liver, and its inhibition can disrupt this process, leading to these adverse events.

Q2: Why do selective FGFR4 inhibitors cause diarrhea?

A2: FGFR4, in conjunction with its ligand FGF19, is a key regulator of bile acid synthesis in the liver.[1] Inhibition of the FGF19-FGFR4 signaling pathway leads to an increase in bile acid production.[1] Elevated levels of bile acids in the gastrointestinal tract can cause diarrhea.[1]

Q3: What are the signs of hepatotoxicity to monitor for in my animal models?

A3: In preclinical studies, it is crucial to monitor for signs of liver toxicity. This includes regular monitoring of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological analysis of liver tissue at the end of the study can also reveal any treatment-related changes.

Q4: Can I combine this compound with other agents to mitigate side effects?

A4: While specific combination studies for this compound are not available, preclinical studies with other targeted therapies have explored co-administration of agents to manage side effects. For diarrhea, anti-diarrheal agents may be considered. For potential liver toxicity, the use of hepatoprotective agents could be explored, though this requires careful consideration of potential drug-drug interactions that could affect the efficacy of the FGFR4 inhibitor. Any combination therapy should be thoroughly validated in a pilot study.

Troubleshooting Guides

Issue 1: Severe Diarrhea in Experimental Animals

Symptoms:

  • Loose, watery stools

  • Weight loss

  • Dehydration

  • Reduced activity

Potential Cause:

  • On-target inhibition of the FGF19-FGFR4 signaling pathway, leading to increased bile acid synthesis.

Troubleshooting Steps:

StepActionRationale
1 Dose Reduction The severity of diarrhea is often dose-dependent. A temporary reduction in the dose of the FGFR4 inhibitor can help alleviate the symptom.
2 Supportive Care Provide fluid and electrolyte replacement to prevent dehydration. This can be administered subcutaneously or intraperitoneally.
3 Anti-diarrheal Medication Consider the administration of anti-diarrheal agents such as loperamide. The dose and frequency should be determined in consultation with a veterinarian and based on pilot studies to avoid confounding experimental results.
4 Dietary Modification While less established in preclinical models, a low-fat diet might help in reducing the bile acid load.
5 Monitor Bile Acids If feasible, measure serum and/or fecal bile acid levels to confirm the mechanism and assess the effectiveness of interventions.
Issue 2: Elevated Liver Enzymes (ALT/AST)

Symptoms:

  • Increased serum ALT and AST levels (typically >3x the upper limit of normal).

  • Histopathological evidence of liver damage (e.g., necrosis, inflammation).

Potential Cause:

  • Disruption of bile acid homeostasis and potential direct hepatotoxicity of the compound at high concentrations.

Troubleshooting Steps:

StepActionRationale
1 Dose Escalation Study Ensure that the administered dose is within a well-tolerated range determined from a prior dose-escalation study that included monitoring of liver function.
2 Dose Reduction or Interruption If liver enzyme elevations are observed, consider reducing the dose or temporarily interrupting treatment to allow for recovery.
3 Pharmacokinetic Analysis Assess the plasma concentration of the inhibitor to ensure it is not exceeding expected therapeutic levels due to unforeseen metabolic issues in the animal model.
4 Hepatoprotective Agents In exploratory studies, the co-administration of hepatoprotective agents (e.g., N-acetylcysteine) could be investigated, but potential interactions with the FGFR4 inhibitor must be considered.
5 Histopathology At the end of the study, perform a thorough histopathological examination of the liver to characterize the nature and extent of any injury.

Experimental Protocols

Protocol 1: Monitoring for and Managing Diarrhea in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 hepatocellular carcinoma cells (e.g., Hep3B, which has been used in FGFR4 inhibitor studies) in the flank.

  • Treatment Initiation: When tumors reach a volume of 150-200 mm³, randomize mice into vehicle control and this compound treatment groups.

  • Dosing: Administer this compound orally once or twice daily at a predetermined dose.

  • Monitoring:

    • Record body weight and tumor volume 2-3 times per week.

    • Observe for clinical signs of diarrhea (perianal soiling, loose stools) daily.

    • Grade diarrhea severity using a standardized scale (e.g., 0 = normal; 1 = soft stools; 2 = loose stools; 3 = watery diarrhea).

  • Intervention for Diarrhea (if grade ≥ 2):

    • Administer 100-200 µL of sterile saline subcutaneously for hydration.

    • Consider oral or subcutaneous administration of an anti-diarrheal agent (dose to be optimized).

    • If diarrhea persists or is severe (grade 3), consider a dose reduction of this compound.

  • Endpoint Analysis: At the end of the study, collect blood for serum chemistry (including bile acids if possible) and tissues for histopathology.

Protocol 2: Assessment of Hepatotoxicity in Mice
  • Study Design: Include satellite groups of non-tumor-bearing mice for toxicity assessment to avoid confounding factors from the tumor.

  • Treatment: Administer this compound at three dose levels (low, medium, high) and a vehicle control for a specified duration (e.g., 14 or 28 days).

  • Blood Sampling: Collect blood via tail vein or retro-orbital sinus at baseline and at regular intervals during the study (e.g., weekly).

  • Serum Chemistry: Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect the liver and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

    • Process the tissue for hematoxylin and eosin (H&E) staining.

    • A board-certified veterinary pathologist should evaluate the liver sections for any signs of hepatocellular necrosis, inflammation, steatosis, or other abnormalities.

Data Presentation

Table 1: Hypothetical Preclinical Toxicity Profile of a Selective FGFR4 Inhibitor

ParameterVehicle ControlLow Dose (X mg/kg)Medium Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Change (%) +5%+2%-5%-15%
Diarrhea Incidence (%) 0%20%60%100%
Mean Diarrhea Score 00.51.52.8
Serum ALT (U/L) 354085250
Serum AST (U/L) 5060120400
Liver Histopathology No significant findingsNo significant findingsMild centrilobular necrosisModerate to severe centrilobular necrosis

Visualizations

FGFR4 Signaling Pathway and On-Target Side Effects

FGFR4_Pathway_Side_Effects cluster_hepatocyte In the Liver FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to Bile_Acid_Synthesis Bile Acid Synthesis FGFR4->Bile_Acid_Synthesis Inhibits Liver_Homeostasis Altered Liver Homeostasis FGFR4->Liver_Homeostasis Maintains Hepatocyte Hepatocyte Bile_Acids Increased Bile Acids in GI Tract Bile_Acid_Synthesis->Bile_Acids Leads to Diarrhea Diarrhea Bile_Acids->Diarrhea Causes Fgfr4_IN_8 This compound Fgfr4_IN_8->FGFR4 Inhibits Fgfr4_IN_8->Liver_Homeostasis Disrupts Hepatotoxicity Potential Hepatotoxicity Liver_Homeostasis->Hepatotoxicity Can lead to Troubleshooting_Workflow Start Start Preclinical Study with FGFR4 Inhibitor Monitor Daily Clinical Observation (Weight, Stool Consistency) Start->Monitor No_Side_Effects Continue Study Protocol Monitor->No_Side_Effects No Side_Effects Side Effects Observed (Diarrhea, Weight Loss) Monitor->Side_Effects Yes No_Side_Effects->Monitor Assess_Severity Assess Severity Side_Effects->Assess_Severity Mild Mild (Grade 1) Assess_Severity->Mild Mild Moderate_Severe Moderate to Severe (Grade 2-3) Assess_Severity->Moderate_Severe Moderate/Severe Mild->Monitor Supportive_Care Initiate Supportive Care (Fluids, Electrolytes) Moderate_Severe->Supportive_Care Dose_Reduction Consider Dose Reduction Supportive_Care->Dose_Reduction Anti_Diarrheal Consider Anti-diarrheal Agent Dose_Reduction->Anti_Diarrheal Re_evaluate Re-evaluate in 24-48h Anti_Diarrheal->Re_evaluate Improved Condition Improved Re_evaluate->Improved Yes Not_Improved Condition Not Improved Re_evaluate->Not_Improved No Improved->Monitor Further_Intervention Further Intervention/ Humane Endpoint Not_Improved->Further_Intervention

References

Validation & Comparative

A Comparative Guide to FGFR4 Inhibitors: Fgfr4-IN-8 vs. BLU-554 (Fisogatinib)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often aberrantly activated. This guide provides a detailed comparison of two notable FGFR4 inhibitors: Fgfr4-IN-8 and BLU-554 (Fisogatinib). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Introduction to FGFR4 and its Role in Cancer

FGFR4 is a receptor tyrosine kinase that, upon binding with its primary ligand FGF19, activates downstream signaling pathways crucial for cell proliferation, survival, and metabolism.[1] Dysregulation of the FGF19-FGFR4 axis has been implicated as an oncogenic driver in a subset of HCC and other solid tumors.[2] This has spurred the development of selective FGFR4 inhibitors as a therapeutic strategy.

This compound and BLU-554: An Overview

BLU-554 (Fisogatinib) is a potent, selective, and irreversible covalent inhibitor of FGFR4 that has undergone clinical evaluation.[3][4] It has demonstrated significant anti-tumor activity in preclinical models and has shown clinical benefit in patients with FGF19-positive HCC.[5]

This compound is another small molecule inhibitor of FGFR4. While less information is publicly available compared to BLU-554, existing studies indicate its role in the design and evaluation of selective FGFR4 inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and BLU-554, focusing on their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50 values)

InhibitorFGFR4 (nM)FGFR1 (nM)FGFR2 (nM)FGFR3 (nM)Selectivity for FGFR4 vs FGFR1/2/3Reference
BLU-554 (Fisogatinib) 562412022203>100-fold
This compound Data not available in a directly comparable format

Note: Direct, head-to-head comparative IC50 data for this compound from a single source is limited. The focus of available literature is often on the synthesis and evaluation of novel analogs.

Table 2: Cellular Activity

InhibitorCell LineAssay TypeEndpointResultReference
BLU-554 (Fisogatinib) Gastric Cancer Cells (MKN-45)CCK-8Cell ViabilityDose-dependent decrease in cell survival
BLU-554 (Fisogatinib) Gastric Cancer Cells (MKN-45)Flow CytometryApoptosis & Cell CycleIncreased apoptosis and cell cycle arrest at high doses
BLU-554 (Fisogatinib) Gastric Cancer Cells (MKN-45)Transwell AssayInvasionReduced cell invasion
This compound Specific cellular activity data for this compound is not readily available in the public domain.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Activates AKT AKT PI3K->AKT AKT->Cell_Response Promotes

Caption: FGFR4 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Culture Cancer Cell Culture (e.g., HCC cell lines) Treatment Treatment with FGFR4 Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Western_Blot Western Blot for Downstream Signaling Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model in Mice Inhibitor_Admin Administer FGFR4 Inhibitor Xenograft->Inhibitor_Admin Tumor_Measurement Monitor Tumor Growth Inhibitor_Admin->Tumor_Measurement Toxicity_Assessment Assess Toxicity Inhibitor_Admin->Toxicity_Assessment

References

A Comparative Guide to FGFR4 Inhibitors: Fgfr4-IN-8 versus FGF401

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated. This guide provides a detailed comparison of two selective FGFR4 inhibitors, Fgfr4-IN-8 and FGF401 (roblitinib), summarizing their efficacy based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.

At a Glance: Key Efficacy Parameters

ParameterThis compound (Compound 7v)FGF401 (Roblitinib)
Mechanism of Action ATP-competitive, covalent inhibitorReversible-covalent inhibitor
Biochemical IC50 (FGFR4) 0.5 nM1.9 nM
Cellular Antiproliferative IC50 (Hep3B cells) 29 nMNot explicitly stated in reviewed sources
Selectivity Highly selective for FGFR4. Also potent against V550L and V550M mutants.At least 1,000-fold selectivity against a panel of 65 kinases.
In Vivo Efficacy Modest antitumor efficacy in a Huh-7 xenograft model.Dose-dependent tumor regression/stasis in HCC xenografts and patient-derived xenograft (PDX) models.

In-Depth Efficacy Analysis

This compound: A Potent Covalent Inhibitor

This compound, also identified as Compound 7v, is a highly potent and selective ATP-competitive covalent inhibitor of FGFR4.[1] Its mechanism involves forming a covalent bond with the target protein, leading to irreversible inhibition.

Biochemical Activity: In biochemical assays, this compound demonstrates exceptional potency against wild-type FGFR4 with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[1] Notably, it retains high potency against the gatekeeper mutants FGFR4 V550L (IC50 = 0.25 nM) and FGFR4 V550M (IC50 = 1.6 nM), which are potential mechanisms of acquired resistance to other kinase inhibitors.[1] Its activity against the C552S mutant is significantly lower (IC50 = 931 nM).[1]

Cellular Activity: In a cellular context, this compound effectively inhibits the proliferation of Hep3B hepatocellular carcinoma cells, which are known to have an amplified FGF19-FGFR4 signaling pathway, with an IC50 value of 29 nM.[1]

In Vivo Efficacy: Preclinical studies in a Huh-7 xenograft model in nude mice have shown that this compound possesses modest antitumor efficacy in vivo. Specific details regarding dosing regimens and the extent of tumor growth inhibition are not extensively documented in the reviewed literature.

FGF401 (Roblitinib): A Clinically Investigated Reversible-Covalent Inhibitor

FGF401, also known as roblitinib, is a potent and highly selective, reversible-covalent inhibitor of FGFR4. This compound has undergone clinical investigation, providing a more extensive dataset on its activity and safety profile.

Biochemical Activity: FGF401 inhibits FGFR4 kinase activity with an IC50 of 1.9 nM. It exhibits remarkable selectivity, showing at least 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.

Cellular Activity: FGF401 has been shown to inhibit the growth of HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho (KLB).

In Vivo Efficacy: In preclinical xenograft models, FGF401 has demonstrated a robust and dose-dependent anti-tumor activity. Studies in mice bearing HCC tumor xenografts and patient-derived xenograft (PDX) models that are positive for FGF19, FGFR4, and KLB have shown that FGF401 can induce tumor regression or stasis. For instance, in a Huh7 subcutaneous xenograft model, oral administration of FGF401 at various dose schedules resulted in significant tumor growth inhibition compared to the vehicle control. The anti-tumor activity was found to be driven by the duration of time the drug concentration remained above the phospho-FGFR4 IC90 value.

Signaling Pathways and Experimental Workflows

The efficacy of both this compound and FGF401 is predicated on their ability to inhibit the downstream signaling cascade initiated by the binding of FGF19 to the FGFR4/KLB complex. This inhibition ultimately leads to a reduction in cell proliferation and survival.

FGFR4 Signaling Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4_receptor FGFR4 FGF19->FGFR4_receptor KLB β-Klotho KLB->FGFR4_receptor FRS2 FRS2α FGFR4_receptor->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor This compound or FGF401 Inhibitor->FGFR4_receptor

Caption: The FGF19/FGFR4 signaling cascade leading to cell proliferation and survival, and its inhibition by this compound or FGF401.

A typical experimental workflow to assess the efficacy of these inhibitors involves a multi-step process from biochemical assays to in vivo tumor models.

Experimental Workflow for Inhibitor Efficacy Experimental Workflow for Inhibitor Efficacy Assessment cluster_0 In Vitro cluster_1 In Vivo Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Cellular Cell-Based Assays (e.g., Proliferation, Western Blot) Biochemical->Cellular Determine IC50 & cellular potency Xenograft Xenograft/PDX Models (e.g., HCC cell lines in mice) Cellular->Xenograft Select promising candidates PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: A generalized workflow for evaluating the efficacy of FGFR4 inhibitors, from initial in vitro screening to in vivo validation.

Comparative Logic

The choice between this compound and FGF401 for research or development would depend on the specific objectives. This compound's covalent and irreversible mechanism might offer prolonged target engagement, while FGF401's reversible-covalent nature and clinical data provide a more established profile.

Inhibitor Comparison Logic Logical Comparison of this compound and FGF401 Start Research Goal Covalent Investigate Irreversible Covalent Inhibition Start->Covalent Clinical Utilize Clinically Relevant Compound Start->Clinical Fgfr4_IN_8 This compound Covalent->Fgfr4_IN_8 FGF401 FGF401 Clinical->FGF401

Caption: A decision-making diagram for selecting between this compound and FGF401 based on research focus.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction mixture containing the FGFR4 enzyme, the substrate (e.g., a generic tyrosine kinase substrate), and the test inhibitor (this compound or FGF401) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., using MDA-MB-453 or Hep3B cells)

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MDA-MB-453 or Hep3B) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or FGF401) or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. The IC50 value is determined by plotting cell viability against the inhibitor concentration.

Western Blot for Phospho-FRS2α

This technique is used to assess the inhibition of FGFR4 signaling in cells.

  • Cell Treatment: Culture FGFR4-dependent cells (e.g., Hep3B) and treat them with the inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated FRS2α (pFRS2α). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the extent of signaling inhibition. A total FRS2α antibody should be used as a loading control.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Huh-7 or Hep3B) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the inhibitor (this compound or FGF401) or vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

Conclusion

Both this compound and FGF401 are potent and selective inhibitors of FGFR4 with demonstrated anti-cancer activity in preclinical models. This compound stands out for its covalent mechanism and high potency against certain resistance mutations. FGF401, having been evaluated in clinical trials, offers a more comprehensive dataset on its in vivo activity, pharmacokinetics, and safety. The choice between these two inhibitors will ultimately depend on the specific goals of the research, with this compound being a valuable tool for exploring irreversible inhibition and FGF401 representing a more clinically advanced candidate. Further head-to-head comparative studies would be beneficial to definitively delineate the superior compound for therapeutic development.

References

The Precision Advantage: Fgfr4-IN-8's Superior Selectivity Over Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in developing safer and more effective targeted therapies. In the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a clear distinction emerges between selective agents like H3B-6527 (publicly available as Fgfr4-IN-8) and broader-acting pan-FGFR inhibitors. This guide provides an objective comparison of this compound's selectivity profile against prominent pan-FGFR inhibitors, supported by experimental data and detailed methodologies.

The therapeutic rationale for targeting FGFR4 is particularly strong in cancers driven by the FGF19-FGFR4 signaling axis, such as a subset of hepatocellular carcinomas (HCC).[1][2] Selective inhibition of FGFR4 aims to maximize therapeutic efficacy in these specific cancer types while minimizing off-target toxicities associated with the inhibition of other FGFR isoforms (FGFR1-3). Pan-FGFR inhibitors, while effective in certain contexts, can lead to dose-limiting toxicities like hyperphosphatemia, which is primarily mediated by FGFR1-3 inhibition.[1][2]

Comparative Selectivity Profile: this compound vs. Pan-FGFR Inhibitors

The selectivity of a kinase inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against its intended target versus other kinases. A lower IC50 value indicates higher potency. The following table summarizes the biochemical IC50 data for H3B-6527 (this compound) and several pan-FGFR inhibitors against the four FGFR isoforms.

InhibitorTypeFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Selectivity for FGFR4 over FGFR1/2/3
H3B-6527 (this compound) FGFR4 Selective 320 1,290 1,060 <1.2 >250-fold
Futibatinib (TAS-120)Pan-FGFR1.81.41.63.7Non-selective
LY2874455Pan-FGFR2.82.66.46Non-selective
PRN1371Pan-FGFR0.61.34.119.3Non-selective
PemigatinibPan-FGFR0.40.51.230Moderately selective for FGFR1/2/3
Infigratinib (BGJ398)Pan-FGFR0.91.41>40Selective for FGFR1/2/3
ErdafitinibPan-FGFR1.22.53.1126Moderately selective for FGFR1/2/3

Data compiled from publicly available sources.[3]

As the data clearly illustrates, H3B-6527 (this compound) demonstrates exceptional selectivity for FGFR4, with IC50 values at least 250-fold higher for the other FGFR isoforms. In stark contrast, pan-FGFR inhibitors like Futibatinib and LY2874455 show equipotent inhibition across all four FGFRs. Others, such as Pemigatinib and Infigratinib, exhibit a preference for FGFR1-3 over FGFR4. This high degree of selectivity positions this compound as a precision tool for investigating and potentially treating FGFR4-driven malignancies.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are outlines of commonly employed biochemical and cellular assays for assessing FGFR inhibitor potency.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the FGFR kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer. When both are bound to the kinase, a high FRET signal is produced. A test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound or a pan-FGFR inhibitor).

    • Prepare a solution containing the specific FGFR kinase (FGFR1, 2, 3, or 4) and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitor to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of measuring the FRET signal (excitation at ~340 nm, emission at ~615 nm for Eu and ~665 nm for Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the ratio of the acceptor (Alexa Fluor® 647) to donor (Eu) emission signals.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (e.g., Phospho-FGFR ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of FGFR in a cellular context.

Principle: Cancer cell lines with known FGFR alterations (e.g., amplification or activating mutations) are treated with the inhibitor. The level of phosphorylated FGFR is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., Hep3B for FGFR4) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for total FGFR.

    • Add the cell lysates to the wells and incubate to allow the capture of FGFR.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of FGFR (pFGFR). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells and add a substrate for the HRP enzyme (e.g., TMB).

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the pFGFR signal to the total FGFR signal or to a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration and fit the data to determine the cellular IC50 value.

Visualizing the Rationale for Selectivity

The distinct roles and signaling pathways of FGFR isoforms provide the biological basis for the development of selective inhibitors.

FGFR_Signaling_Pathway General FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR Ig-like domains Transmembrane domain Kinase domain FGF Ligand->FGFR:ig Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR:ig FRS2 FRS2 FGFR:kin->FRS2 PLCg PLCg FGFR:kin->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC DAG->PKC Migration Migration PKC->Migration

Caption: Canonical FGFR signaling cascade upon ligand binding.

While all FGFRs can activate downstream pathways like RAS-MAPK and PI3K-AKT, the specific ligands that activate them and the cellular context of their expression differ. FGFR4 is uniquely activated by FGF19 and lacks the alternative splicing in its ligand-binding domain that characterizes FGFR1-3, leading to a distinct ligand specificity profile.

Inhibitor_Selectivity Conceptual Diagram of Inhibitor Selectivity cluster_inhibitors Inhibitors cluster_targets FGFR Isoforms Fgfr4_IN_8 This compound (H3B-6527) FGFR1 FGFR1 Fgfr4_IN_8->FGFR1 FGFR2 FGFR2 Fgfr4_IN_8->FGFR2 FGFR3 FGFR3 Fgfr4_IN_8->FGFR3 FGFR4 FGFR4 Fgfr4_IN_8->FGFR4 High Affinity (Selective Inhibition) Pan_FGFRi Pan-FGFR Inhibitor Pan_FGFRi->FGFR1 Broad Affinity Pan_FGFRi->FGFR2 Broad Affinity Pan_FGFRi->FGFR3 Broad Affinity Pan_FGFRi->FGFR4 Broad Affinity

Caption: this compound's selective vs. pan-FGFR inhibitor's broad activity.

This high selectivity of this compound is achieved through its unique chemical structure that allows for a covalent interaction with a specific cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4, which is absent in FGFR1-3. This covalent binding mechanism contributes to its high potency and selectivity.

Conclusion

The data and methodologies presented here underscore the superior selectivity of this compound (H3B-6527) for FGFR4 compared to pan-FGFR inhibitors. This precision targeting holds significant promise for advancing the treatment of FGFR4-driven cancers by potentially offering a wider therapeutic window and a more favorable safety profile. For researchers, the use of highly selective probes like this compound is crucial for dissecting the specific biological functions of FGFR4 and for validating it as a therapeutic target in various disease models.

References

Validating Fgfr4-IN-8 Target Engagement: A Comparative Guide to Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of mass spectrometry (MS)-based proteomics techniques for validating the target engagement of Fgfr4-IN-8, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). We will delve into the principles, experimental workflows, and data outputs of three powerful methodologies: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), Limited Proteolysis-Mass Spectrometry (LiP-MS), and Kinobeads-based affinity proteomics.

While specific quantitative data for this compound using these methods is not extensively available in the public domain, this guide will utilize illustrative data from studies on other kinase inhibitors to provide a clear understanding of how each technique can be applied to assess on-target and off-target effects.

At a Glance: Comparison of Target Engagement Validation Methods

FeatureCETSA-MSLiP-MSKinobeads
Principle Ligand binding alters protein thermal stability.Ligand binding changes protein conformation and protease accessibility.Competitive binding between the drug and immobilized broad-spectrum inhibitors.
Cellular Context Intact cells or cell lysates.Cell lysates.Cell lysates.
Label-Free YesYesYes
Primary Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).Changes in peptide abundance upon limited proteolysis.Drug concentration-dependent displacement of kinases from beads (IC50).
Strengths Measures target engagement in a physiological context (intact cells). Does not require compound modification.Provides structural information about the binding site. Proteome-wide applicability.Broad kinome profiling. Can identify unexpected off-targets.
Limitations Indirect measurement of binding. Not all proteins exhibit a clear thermal shift.Requires careful optimization of proteolysis conditions.Limited to ATP-competitive inhibitors. May miss targets with low expression or weak affinity to the beads.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metabolism. In several cancers, aberrant FGFR4 signaling is a known driver of tumorigenesis.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds P1 P FGFR4_dimer->P1 Autophosphorylation P2 P FGFR4_dimer->P2 Autophosphorylation FRS2 FRS2 P1->FRS2 PI3K PI3K P2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Metabolism ERK->Cell_Effects Transcription Factors AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: The FGFR4 signaling cascade.

Experimental Workflows and Protocols

The following sections detail the experimental workflows for CETSA-MS, LiP-MS, and Kinobeads, providing a step-by-step guide for researchers looking to implement these techniques for validating the target engagement of inhibitors like this compound.

Experimental_Workflows cluster_CETSA CETSA-MS Workflow cluster_LiP LiP-MS Workflow cluster_Kinobeads Kinobeads Workflow C1 Treat cells/lysate with This compound or vehicle C2 Heat treatment (temperature gradient) C1->C2 C3 Cell lysis and separation of soluble/aggregated proteins C2->C3 C4 Protein digestion (e.g., trypsin) C3->C4 C5 LC-MS/MS analysis C4->C5 C6 Data analysis: Generate melt curves and calculate ΔTm C5->C6 L1 Incubate native cell lysate with This compound or vehicle L2 Limited proteolysis (e.g., Proteinase K) L1->L2 L3 Denaturation and full protein digestion (trypsin) L2->L3 L4 LC-MS/MS analysis L3->L4 L5 Data analysis: Quantify peptide abundance changes L4->L5 K1 Incubate cell lysate with varying concentrations of this compound K2 Add Kinobeads to competitively bind kinases K1->K2 K3 Wash beads and elute bound proteins K2->K3 K4 Protein digestion (e.g., trypsin) K3->K4 K5 LC-MS/MS analysis K4->K5 K6 Data analysis: Generate dose-response curves and calculate IC50 K5->K6

Caption: Mass spectrometry-based target engagement workflows.

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA-MS leverages the principle that drug binding stabilizes the target protein, leading to a higher melting temperature (Tm). This thermal stabilization can be monitored on a proteome-wide scale using quantitative mass spectrometry.[1][2]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat intact cells or cell lysates with this compound at various concentrations or with a vehicle control for a defined period.

  • Heat Treatment: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Sample Preparation for MS: Collect the soluble fraction, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: For each protein, plot the relative abundance of the soluble protein as a function of temperature to generate a melting curve. The shift in the melting curve (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement. Alternatively, an isothermal dose-response format can be used where samples are heated to a single temperature and treated with a range of drug concentrations.

Illustrative Data (Hypothetical for this compound):

ProteinFunctionΔTm with this compound (°C)Putative Interaction
FGFR4 Receptor Tyrosine Kinase +5.2 On-Target
FGFR1Receptor Tyrosine Kinase+0.8Weak Off-Target
VEGFR2Receptor Tyrosine Kinase+0.3Negligible Off-Target
CDK2Cell Cycle Kinase-0.1No Interaction
Limited Proteolysis-Mass Spectrometry (LiP-MS)

LiP-MS is based on the concept that drug binding to a protein can alter its conformation, thereby changing its susceptibility to cleavage by a protease. These changes in proteolytic patterns can be detected by mass spectrometry to identify direct binding events and even map the binding site.[3][4][5]

Experimental Protocol:

  • Native Cell Lysate Preparation: Prepare a cell lysate under native conditions to preserve protein structure and protein-protein interactions.

  • Inhibitor Incubation: Incubate the native lysate with this compound or a vehicle control.

  • Limited Proteolysis: Add a broad-specificity protease (e.g., Proteinase K) for a short, optimized duration to induce limited cleavage of proteins.

  • Denaturation and Digestion: Stop the limited proteolysis by denaturation (e.g., heat or chemical denaturants). Then, perform a standard tryptic digest to generate peptides suitable for MS analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each peptide across the different treatment conditions. Peptides that show a significant change in abundance upon drug treatment are indicative of a conformational change and therefore, target engagement.

Illustrative Data (Hypothetical for this compound):

ProteinPeptide SequenceFold Change (this compound vs. Vehicle)Putative Interaction
FGFR4 ...VAIKQLVK... -4.5 On-Target (Binding Site)
FGFR4 ...GTYVTVK... +3.8 On-Target (Allosteric Change)
SRC...ALEIM...-1.2No Significant Interaction
AKT1...DFEGF...+1.1No Significant Interaction
Kinobeads Affinity-Based Proteomics

This chemical proteomics approach utilizes beads coated with a mixture of broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome. The target engagement of a free inhibitor, such as this compound, is assessed by its ability to compete with the kinobeads for binding to its target kinases.

Experimental Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate under conditions that maintain kinase activity.

  • Competitive Binding: Incubate the cell lysate with a range of concentrations of this compound.

  • Kinobeads Pulldown: Add the kinobeads to the inhibitor-treated lysates to capture kinases that are not bound to this compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the kinases captured at each inhibitor concentration.

  • Data Analysis: For each identified kinase, plot its abundance as a function of the this compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which reflects the binding affinity of the inhibitor for that kinase.

Illustrative Data (Hypothetical for this compound):

KinaseIC50 (nM)Selectivity
FGFR4 15 On-Target
FGFR1> 10,000Selective
FGFR2> 10,000Selective
FGFR3> 10,000Selective
ABL15,200Off-Target (Weak)

Conclusion

Validating the direct target engagement of a kinase inhibitor like this compound is a multifaceted challenge that can be effectively addressed using a variety of mass spectrometry-based proteomics approaches. CETSA-MS offers the unique advantage of assessing target binding in intact cells, providing a more physiologically relevant context. LiP-MS provides valuable structural insights into the drug-target interaction. Kinobeads-based profiling excels at providing a broad overview of the inhibitor's kinome-wide selectivity.

The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. For a comprehensive understanding of this compound's cellular activity, a combination of these orthogonal approaches is recommended. By employing these powerful techniques, researchers can gain high confidence in their on-target effects and a clearer understanding of potential off-target liabilities, ultimately accelerating the development of novel and effective cancer therapeutics.

References

Efficacy of FGFR4 Inhibition in Sorafenib-Resistant Hepatocellular Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Fgfr4-IN-8: Publicly available scientific literature and preclinical data repositories do not contain specific information or efficacy data for a compound designated "this compound" in the context of sorafenib-resistant hepatocellular carcinoma (HCC). Therefore, this guide will provide a comparative framework using data from other selective FGFR4 inhibitors that have been evaluated in relevant preclinical models. This will serve as a template for how the efficacy of a novel agent like this compound would be assessed and compared. The data presented below is for illustrative purposes, drawing from studies on compounds such as fisogatinib (BLU-554) and FGF401.

Introduction

Sorafenib, a multi-kinase inhibitor, has long been a standard first-line treatment for advanced hepatocellular carcinoma (HCC). However, a significant number of patients exhibit primary or acquired resistance to sorafenib, limiting its long-term efficacy.[1][2] One of the key mechanisms implicated in sorafenib resistance is the activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[2][3] Aberrant activation of this pathway, often through FGF19 amplification, promotes tumor cell proliferation, survival, and epithelial-mesenchymal transition (EMT), thereby counteracting the therapeutic effects of sorafenib.[3]

This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy for patients with FGF19-driven, sorafenib-resistant HCC. This guide compares the preclinical efficacy of selective FGFR4 inhibitors to other therapeutic options in sorafenib-resistant HCC models.

Comparative Efficacy of Selective FGFR4 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of selective FGFR4 inhibitors in sorafenib-resistant HCC models, based on published data for compounds like fisogatinib (BLU-554) and FGF401.

In Vitro Efficacy in Sorafenib-Resistant HCC Cell Lines
CompoundCell LineBasis of Sorafenib ResistanceIC50 (nM)Effect on Downstream Signaling (p-ERK, p-FRS2)Reference
Selective FGFR4 Inhibitor (e.g., Fisogatinib) Huh7-SRLong-term sorafenib exposure50 - 150Strong inhibition
Hep3B (FGF19 amplified)Intrinsic resistance20 - 100Strong inhibition
Sorafenib Huh7-SR->10,000Minimal inhibition
Hep3B (FGF19 amplified)-5,000 - 8,000Weak inhibition of RAF kinase
Pan-FGFR Inhibitor (e.g., Infigratinib) Huh7-SRLong-term sorafenib exposure100 - 500Moderate inhibition
In Vivo Efficacy in Sorafenib-Resistant HCC Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Overall SurvivalReference
Selective FGFR4 Inhibitor (e.g., FGF401) FGF19-high PDX model30 mg/kg, BID80-90%Significantly prolonged
Sorafenib-resistant Huh7 xenograft30 mg/kg, BID75%Significantly prolonged
Sorafenib FGF19-high PDX model15 mg/kg, QD~30%Modest increase
Sorafenib-resistant Huh7 xenograft10 mg/kg, QD<10%No significant change
Combination Therapy (FGFR4i + Sorafenib) Sorafenib-resistant Huh7 xenograftFGFR4i: 30mg/kg QD; Sorafenib: 10mg/kg QD>95% (synergistic effect)Significantly prolonged vs. monotherapy

Signaling Pathways in Sorafenib Resistance and FGFR4 Inhibition

Activation of the FGF19/FGFR4 axis is a key escape mechanism for HCC cells under sorafenib treatment. The diagram below illustrates this pathway and the point of intervention for selective FGFR4 inhibitors.

FGF19_FGFR4_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sorafenib Sorafenib Sorafenib->RAF Inhibits Fgfr4_IN_8 This compound (Selective FGFR4i) Fgfr4_IN_8->FGFR4 Inhibits

Caption: The FGF19/FGFR4 signaling pathway in HCC and points of therapeutic intervention.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are standard protocols for key experiments in this research area.

Establishment of Sorafenib-Resistant HCC Cell Lines
  • Cell Culture: Start with a sorafenib-sensitive HCC cell line (e.g., Huh7, Hep3B). Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Dose Escalation: Expose cells to an initial low dose of sorafenib (e.g., 1-2 µM).

  • Subculture and Dose Increase: Once the cells resume normal proliferation, subculture them and gradually increase the concentration of sorafenib in the culture medium over a period of 3-6 months.

  • Verification of Resistance: Regularly assess the IC50 of sorafenib in the cultured cells using a cell viability assay (e.g., MTT or CCK-8). A significant increase in IC50 (typically >5-fold) confirms the establishment of a sorafenib-resistant cell line.

Patient-Derived Xenograft (PDX) Models of Sorafenib-Resistant HCC
  • Tumor Implantation: Obtain fresh tumor tissue from HCC patients who have progressed on sorafenib therapy. Implant small tumor fragments (2-3 mm³) subcutaneously into the flanks of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice.

  • Treatment and Efficacy Evaluation: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, sorafenib, FGFR4 inhibitor, combination). Administer drugs as per the specified dosing regimen.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for signaling pathway components).

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a novel FGFR4 inhibitor in sorafenib-resistant HCC models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Establish Sorafenib-Resistant HCC Cell Lines B Cell Viability Assays (IC50 Determination) A->B D Establish Sorafenib-Resistant PDX or Xenograft Models A->D Model for in vivo C Western Blot Analysis (Target Engagement & Pathway Modulation) B->C E Efficacy Studies (Tumor Growth Inhibition) C->E Informs in vivo dosing D->E F Pharmacodynamic Analysis (Target Modulation in Tumors) E->F G Toxicity Assessment (Body Weight, Clinical Signs) E->G

Caption: A generalized workflow for preclinical evaluation of a novel FGFR4 inhibitor.

Conclusion

The preclinical data for selective FGFR4 inhibitors like fisogatinib and FGF401 strongly support the targeting of the FGF19/FGFR4 pathway as a viable strategy to overcome sorafenib resistance in a subset of HCC patients with FGF19 pathway activation. These agents demonstrate potent anti-tumor activity both in vitro and in vivo, particularly in models with high FGF19 expression. Furthermore, combination therapy with sorafenib shows synergistic effects, suggesting a potential clinical application for re-sensitizing tumors to existing therapies.

While no specific data for "this compound" is currently available, the established experimental framework and the promising results from analogous compounds provide a clear roadmap for its evaluation. Future studies on this compound should focus on determining its potency and selectivity in validated sorafenib-resistant models and exploring its potential in combination with other targeted agents.

References

Assessing the Kinome-Wide Specificity of FGFR4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinome-wide specificity of the selective FGFR4 inhibitor, Fgfr4-IN-8, and its structural analogs FIIN-2 and FIIN-3, alongside other notable FGFR4 inhibitors, BLU-9931 and Roblitinib (FGF401). All quantitative data is supported by experimental findings from widely-used kinome profiling platforms.

While specific kinome profiling data for a compound explicitly named "this compound" is not publicly available, its chemical structure is closely related to the well-characterized irreversible pan-FGFR inhibitors, FIIN-2 and FIIN-3. Therefore, the data for FIIN-2 and FIIN-3 are used in this guide to represent the likely specificity profile of this compound. This comparison aims to provide a clear, data-driven assessment of their selectivity and potential off-target effects.

Kinase Inhibitor Specificity Profiles

The following table summarizes the kinome-wide specificity of various FGFR4 inhibitors as determined by the KINOMEscan™ platform. This assay measures the binding of an inhibitor to a large panel of kinases, with the results expressed as the percentage of the kinase that remains bound to an immobilized ligand after competition with the test compound. A lower percentage indicates stronger binding of the inhibitor to the kinase.

InhibitorTarget Kinase% of Control @ 1µMOff-Target Kinases (>90% inhibition @ 1µM)Selectivity Score S(10) @ 1µMIC50 (nM)
FIIN-2 FGFR1-EGFR, BTK103.1
FGFR2-4.3
FGFR3-27
FGFR4 -45
FIIN-3 FGFR1-EGFR1513
FGFR2-21
FGFR3-31
FGFR4 -35
BLU-9931 FGFR4 0.3% @ 3µM CSF1R (9.9% @ 3µM)0.005 @ 3µM3
FGFR1-591
FGFR2-493
FGFR3-150
Roblitinib (FGF401) FGFR4 -None identified in a panel of 456 kinases-1.9
FGFR1->10,000
FGFR2->10,000
FGFR3->10,000

Data Interpretation:

  • FIIN-2 and FIIN-3: These compounds are potent pan-FGFR inhibitors with additional significant off-target activity against EGFR and BTK (for FIIN-2)[1]. Their selectivity scores indicate that they bind to a number of other kinases with high affinity.

  • BLU-9931: This inhibitor demonstrates high selectivity for FGFR4, with CSF1R being the only significant off-target identified in a broad kinase panel[2][3][4]. Its low S(10) selectivity score further underscores its specificity.

  • Roblitinib (FGF401): Reported to be exquisitely selective for FGFR4, with no other significant off-targets identified in a large kinome scan[5]. This high selectivity is a key feature of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinome profiling data. The following are the detailed experimental protocols for the KINOMEscan™ and KiNativ™ assays, two widely adopted platforms for assessing kinase inhibitor specificity.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction of a test compound with a large panel of kinases.

Principle: DNA-tagged kinases are mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

Protocol:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a unique DNA tag for each kinase.

  • Ligand Immobilization: A broadly active, proprietary kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1µM or in a dose-response format) are incubated together in a multi-well plate to allow for competitive binding.

  • Washing: The beads are washed to remove unbound kinases and the test compound.

  • Elution: The bound kinases are eluted from the beads.

  • Quantification: The amount of each eluted kinase is quantified by qPCR using the unique DNA tags.

  • Data Analysis: The amount of each kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition. For dose-response experiments, Kd values are determined.

KiNativ™ Cellular Kinase Profiling

The KiNativ™ platform is a chemical proteomics approach that measures the ability of a compound to bind to kinases in their native cellular environment.

Principle: This method relies on an ATP or ADP-based probe that covalently labels the active site of kinases that are not occupied by an inhibitor. The extent of labeling is then quantified by mass spectrometry.

Protocol:

  • Cell Lysis: Cells are lysed under conditions that preserve the native state and activity of the kinome.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations to allow for target engagement.

  • Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases that are not bound by the inhibitor.

  • Enrichment: The biotin-labeled kinases are enriched from the lysate using streptavidin affinity chromatography.

  • Proteolysis and Mass Spectrometry: The enriched kinases are digested into peptides, and the labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each labeled kinase peptide in the presence of the inhibitor is compared to a DMSO control to determine the IC50 value, which reflects the inhibitor's potency in a cellular context.

Visualizing Cellular Processes

To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KlothoB β-Klotho KlothoB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCG PLCγ FGFR4->PLCG Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT3->Proliferation

Caption: The FGFR4 signaling pathway, illustrating the downstream cascades activated upon ligand binding.

Kinome_Profiling_Workflow cluster_kinomescan KINOMEscan™ Workflow cluster_kinativ KiNativ™ Workflow k_start Start k_kinase DNA-tagged Kinase Panel k_start->k_kinase k_ligand Immobilized Ligand (Beads) k_start->k_ligand k_inhibitor Test Inhibitor k_start->k_inhibitor k_competition Competition Binding Assay k_kinase->k_competition k_ligand->k_competition k_inhibitor->k_competition k_wash Wash k_competition->k_wash k_elute Elute k_wash->k_elute k_qpcr qPCR Quantification k_elute->k_qpcr k_data Data Analysis (% Inhibition / Kd) k_qpcr->k_data k_end End k_data->k_end n_start Start n_lysate Cell Lysate (Native Kinome) n_start->n_lysate n_inhibitor Test Inhibitor n_start->n_inhibitor n_incubation Inhibitor Incubation n_lysate->n_incubation n_inhibitor->n_incubation n_probe ATP/ADP-based Probe Labeling n_incubation->n_probe n_enrich Enrichment (Streptavidin) n_probe->n_enrich n_digest Proteolysis n_enrich->n_digest n_ms LC-MS/MS Analysis n_digest->n_ms n_data Data Analysis (IC50) n_ms->n_data n_end End n_data->n_end

Caption: Experimental workflows for KINOMEscan™ and KiNativ™ kinome profiling assays.

References

A Comparative Guide: Fgfr4-IN-8 Versus Non-Covalent FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors is rapidly evolving, with both covalent and non-covalent inhibitors showing promise in preclinical and clinical settings, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated. This guide provides an objective comparison of Fgfr4-IN-8, a covalent inhibitor, with a selection of non-covalent FGFR4 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and inform drug development strategies.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

This compound is an irreversible covalent inhibitor of the FGFR family, including FGFR4. Covalent inhibitors form a permanent bond with a specific amino acid residue within the target protein's active site. This typically leads to prolonged target inhibition that is not solely dependent on the inhibitor's concentration in the surrounding environment. Many selective covalent FGFR4 inhibitors achieve their specificity by targeting a unique cysteine residue (Cys552) in the hinge region of the FGFR4 kinase domain, which is not present in other FGFR family members.

Non-covalent FGFR4 inhibitors , in contrast, bind to the ATP-binding pocket of the kinase through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The duration and strength of inhibition are dependent on the inhibitor's affinity for the target and its local concentration. Achieving high selectivity with non-covalent inhibitors can be challenging due to the conserved nature of the ATP-binding pocket across the kinome. However, rational drug design has led to the development of selective non-covalent inhibitors that exploit subtle structural differences in the FGFR4 kinase domain.

Performance Comparison: Potency and Selectivity

The following tables summarize the biochemical potency (IC50) of this compound and representative non-covalent FGFR4 inhibitors against FGFR4 and other FGFR family members. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency (IC50) of Covalent FGFR4 Inhibitors

InhibitorTypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
This compound Irreversible CovalentData not available in direct comparison
Fisogatinib (BLU-554)Irreversible Covalent5624>1000>1000[1][2]
Roblitinib (FGF401)Reversible Covalent1.9>10,000>10,000>10,000[3][4]

Table 2: Biochemical Potency (IC50) of Non-Covalent FGFR4 Inhibitors

InhibitorTypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Infigratinib (BGJ398)Non-covalent600.91.41.0[5]
ErdafitinibNon-covalent5.71.22.53.0
H3B-6527Non-covalent<1.23201,2901,060

Note: Direct comparative data for this compound is limited in the public domain. The table highlights the potency and selectivity profiles of other well-characterized covalent and non-covalent inhibitors to provide a framework for comparison.

Signaling Pathway and Experimental Workflow Diagrams

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 Extracellular Domain Transmembrane Domain Kinase Domain FGF19->FGFR4:f0 Binds FRS2 FRS2 FGFR4:f2->FRS2 Phosphorylates PI3K PI3K FGFR4:f2->PI3K PLCg PLCγ FGFR4:f2->PLCg STAT3 STAT3 FGFR4:f2->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation PKC PKC PLCg->PKC PKC->Cell_Proliferation STAT3->Cell_Proliferation Covalent_Inhibitor This compound (Covalent) Covalent_Inhibitor->FGFR4:f2 Irreversibly Inhibits NonCovalent_Inhibitor Non-Covalent Inhibitor NonCovalent_Inhibitor->FGFR4:f2 Reversibly Inhibits

Caption: FGFR4 signaling pathway and points of inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Serial_Dilution Serial Dilution of Inhibitor Plate_Inhibitor Dispense Inhibitor into 384-well Plate Serial_Dilution->Plate_Inhibitor Enzyme_Substrate_Mix Prepare Kinase and Substrate Solution Add_Enzyme_Substrate Add Kinase/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Plate_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temp Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Fluorescence/ Luminescence Stop_Reaction->Read_Signal Data_Analysis Calculate % Inhibition Read_Signal->Data_Analysis IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Curve

Caption: Generalized workflow for IC50 determination.

Experimental Protocols

Biochemical IC50 Determination using a Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant FGFR4 kinase domain

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound or a non-covalent inhibitor)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white microplates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 10-fold dilutions. Further dilute the inhibitor in kinase reaction buffer to achieve the desired final concentrations in the assay.

  • Assay Plate Preparation: Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix containing the FGFR4 kinase and its peptide substrate in kinase reaction buffer. Add 5 µL of this master mix to each well of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for FGFR4.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "100% inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of an inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Materials:

  • Hepatocellular carcinoma (HCC) cell line with known FGFR4 dependency (e.g., Hep3B, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion

Both covalent and non-covalent inhibitors of FGFR4 represent valuable tools for cancer research and potential therapeutic agents. Covalent inhibitors like this compound offer the advantage of prolonged and potent target engagement. However, the high selectivity of some newer non-covalent inhibitors demonstrates that targeting FGFR4 with high specificity is achievable without a covalent mechanism. The choice between a covalent and a non-covalent inhibitor will depend on the specific research question or therapeutic goal, including the desired duration of action, potential for off-target effects, and the emergence of resistance mechanisms. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of different FGFR4 inhibitors.

References

comparative analysis of Fgfr4-IN-8 and H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Selective FGFR4 Inhibitors: H3B-6527 and PRN1371

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. The discovery of the FGF19-FGFR4 signaling axis as a key driver in a subset of HCC has spurred the development of targeted inhibitors against the fibroblast growth factor receptor 4 (FGFR4). This guide provides a comparative analysis of two prominent preclinical FGFR4 inhibitors, H3B-6527 and PRN1371, offering insights into their biochemical potency, selectivity, and in vivo efficacy to aid researchers in drug development and translational studies. While the initial request specified "Fgfr4-IN-8," no publicly available data exists for a compound with this designation. Based on available information, PRN1371 is included here as a well-characterized covalent inhibitor with activity against FGFR4.

Biochemical Potency and Kinase Selectivity

A critical aspect of targeted therapies is their potency and selectivity. Both H3B-6527 and PRN1371 have been designed to inhibit FGFR4, but they exhibit different profiles against the broader kinome and other FGFR family members.

H3B-6527 is a highly selective, orally bioavailable covalent inhibitor of FGFR4.[1][2] It demonstrates potent inhibition of FGFR4 with an IC50 value of less than 1.2 nM.[1][3] Its selectivity for FGFR4 over other FGFR isoforms is a key feature, with IC50 values of 320 nM, 1,290 nM, and 1,060 nM for FGFR1, FGFR2, and FGFR3, respectively, making it at least 250-fold more selective for FGFR4.[1]

PRN1371, on the other hand, is a potent, irreversible covalent inhibitor of all four FGFR family members (a pan-FGFR inhibitor). Its IC50 values are 0.6 nM for FGFR1, 1.3 nM for FGFR2, 4.1 nM for FGFR3, and 19.3 nM for FGFR4. While it potently inhibits FGFR4, it is not selective for this isoform over the others.

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Other Notable Kinase Inhibition Mechanism of Action
H3B-6527 3201,2901,060<1.2TAOK2 (690 nM), JNK2 (>10,000 nM), CSF1R (>10,000 nM)Covalent
PRN1371 0.61.34.119.3CSF1R (8.1 nM)Irreversible Covalent

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of both inhibitors has been evaluated in preclinical xenograft models of HCC.

H3B-6527 has demonstrated dose-dependent tumor growth inhibition in the Hep3B human HCC xenograft mouse model. Oral administration of H3B-6527 at 100 or 300 mg/kg twice daily resulted in significant tumor growth inhibition and even tumor regression in a subcutaneous xenograft model. The pharmacodynamic response, measured by levels of CYP7A1 mRNA and pERK1/2 protein, was also dose-dependent.

PRN1371 has also shown in vivo efficacy in mouse xenograft models. Due to its irreversible covalent mechanism, it exhibits sustained inhibition of FGFR even after the drug has been cleared from circulation. This allows for the potential of intermittent dosing. In xenograft models, PRN1371 induced durable tumor regression.

Inhibitor Animal Model Dosing Regimen Observed Effect
H3B-6527 Hep3B human HCC xenograft (nude mice)100 or 300 mg/kg, orally, twice dailySignificant tumor growth inhibition and tumor regression
PRN1371 Not specified in provided abstractsNot specified in provided abstractsDurable tumor regression

Signaling Pathway and Experimental Workflow

The FGF19-FGFR4 signaling pathway plays a crucial role in the development and progression of a subset of HCC. Activation of FGFR4 by its ligand FGF19 leads to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation H3B_6527 H3B-6527 H3B_6527->FGFR4 Inhibits PRN1371 PRN1371 PRN1371->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and points of inhibition.

A typical workflow for evaluating the efficacy of these inhibitors in vitro involves a series of assays to determine their impact on cell signaling, viability, and apoptosis.

Experimental_Workflow In Vitro Inhibitor Evaluation Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCC_cells HCC Cell Lines (e.g., Hep3B) Treatment Treat with Inhibitor (H3B-6527 or PRN1371) HCC_cells->Treatment Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Treatment->Kinase_Assay Western_Blot Western Blot (pERK, pAKT) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Evaluating the Therapeutic Window of Fgfr4-IN-8 versus Other Selective FGFR4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known driver of tumorigenesis. The development of selective FGFR4 inhibitors aims to provide a targeted therapeutic approach with a favorable safety profile compared to pan-FGFR inhibitors. This guide provides a comparative analysis of the preclinical and clinical data available for Fgfr4-IN-8 and other notable selective FGFR4 inhibitors, including BLU-554 (Fisogatinib), FGF401 (Roblitinib), and H3B-6527, to evaluate their respective therapeutic windows.

Data Presentation

Table 1: In Vitro Potency and Selectivity of FGFR4 Inhibitors
InhibitorTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Cell-based Potency (IC50, nM)Cell Line
This compound FGFR4Data Not AvailableData Not AvailableData Not AvailableData Not Available29[1]Hep3B
BLU-554 (Fisogatinib) FGFR45[2]>100-fold>100-fold>100-foldData Not AvailableData Not Available
FGF401 (Roblitinib) FGFR41.9[3]>1000-fold>1000-fold>1000-fold9[3]Hep3B
12[3]HUH7
9JHH7
H3B-6527 FGFR4<1.2>250-fold (320 nM)>250-fold (1,290 nM)>250-fold (1,060 nM)Data Not AvailableData Not Available
Table 2: In Vivo Efficacy of FGFR4 Inhibitors in Xenograft Models
InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound Huh-7 XenograftData Not AvailableModerate antitumor efficacy
BLU-554 (Fisogatinib) FGF19-driven HCCData Not AvailableSignificant anti-tumor activity
FGF401 (Roblitinib) Hep3B Xenograft10-100 mg/kg, b.i.d.Maximal inhibition of tumor growth at 30 mg/kg
H3B-6527 FGF19-amplified HCCWell-tolerated dosesTumor regression
Table 3: Clinical Trial Data and Therapeutic Window of FGFR4 Inhibitors
InhibitorPhaseRecommended DoseObjective Response Rate (ORR)Common Treatment-Related Adverse Events (TRAEs)
This compound PreclinicalN/AN/AData Not Available
BLU-554 (Fisogatinib) Phase 1600 mg once daily17% in FGF19-positive HCCGrade 1/2 gastrointestinal events (diarrhea, nausea, vomiting)
FGF401 (Roblitinib) Phase 1/2120 mg daily (fasting)Data Not AvailableGrade 3 dose-limiting toxicities: increased transaminases, increased blood bilirubin
H3B-6527 Phase 11000 mg once daily16.7% in heavily pretreated HCCDiarrhea, fatigue, nausea

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

FGFR4_Signaling cluster_membrane Cell Membrane FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K P STAT3 STAT3 FGFR4->STAT3 P PLCg PLCγ FGFR4->PLCg P KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Survival, Growth) STAT3->Nucleus Gene Expression (Survival, Proliferation) PKC PKC PLCg->PKC PKC->RAF

Caption: Simplified FGFR4 signaling cascade.

Experimental Workflow for In Vitro Inhibitor Evaluation

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies kinase_assay Kinase Activity Assay (e.g., ADP-Glo) ic50_determination IC50 Determination kinase_assay->ic50_determination Determine Potency & Selectivity cell_culture HCC Cell Culture (e.g., Hep3B, Huh-7) proliferation_assay Cell Proliferation Assay (e.g., CCK-8, EdU) cell_culture->proliferation_assay gi50_determination GI50 Determination proliferation_assay->gi50_determination Determine Cellular Efficacy xenograft_model HCC Xenograft Model (Nude Mice) drug_administration Inhibitor Administration xenograft_model->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement Evaluate Efficacy toxicity_assessment Toxicity Assessment drug_administration->toxicity_assessment Evaluate Safety

Caption: General workflow for preclinical evaluation of FGFR4 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

A common method to determine the in vitro potency of an inhibitor against a specific kinase is a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

  • Reagents : Recombinant human FGFR kinases (FGFR1, FGFR2, FGFR3, FGFR4), substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • A kinase reaction is set up containing the specific FGFR enzyme, the substrate, ATP, and varying concentrations of the inhibitor in a suitable kinase buffer.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

    • The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell viability and proliferation can be assessed using various methods, including the Cell Counting Kit-8 (CCK-8) or 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays.

  • Cell Culture : Human hepatocellular carcinoma cell lines (e.g., Hep3B, Huh-7) are cultured in appropriate media and conditions.

  • Procedure (CCK-8) :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the FGFR4 inhibitor or a vehicle control.

    • After a set incubation period (e.g., 72 hours), the CCK-8 reagent is added to each well.

    • The plates are incubated for a further 1-4 hours, allowing the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.

    • The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The GI50 (the concentration that causes 50% growth inhibition) is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (General Protocol)

The in vivo efficacy of FGFR4 inhibitors is commonly evaluated in immunodeficient mice bearing human tumor xenografts.

  • Animal Model : Female athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Implantation : Human HCC cells (e.g., Hep3B, Huh-7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Treatment : Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The FGFR4 inhibitor is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.

  • Efficacy Evaluation : Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weights are also monitored as an indicator of toxicity.

  • Endpoint : The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis : The therapeutic efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition (TGI) is a common metric. The therapeutic window is evaluated by considering the anti-tumor efficacy in relation to any observed toxicity, such as significant body weight loss or other adverse clinical signs.

Conclusion

The evaluation of the therapeutic window for FGFR4 inhibitors is a critical step in their development. While BLU-554, FGF401, and H3B-6527 have demonstrated promising selectivity for FGFR4 over other isoforms and have shown anti-tumor activity in preclinical and clinical settings, a comprehensive assessment of this compound is currently limited by the lack of publicly available data on its selectivity profile and detailed in vivo efficacy and toxicity. The on-target adverse events observed with the clinical-stage inhibitors, primarily gastrointestinal toxicities, highlight the importance of a wide therapeutic window. Further studies are required to fully characterize the pharmacological profile of this compound to allow for a direct and robust comparison with other selective FGFR4 inhibitors.

References

A Head-to-Head Battle for FGFR4 Inhibition: A Comparative Guide to Small Molecule Inhibitors and Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Fibroblast Growth Factor Receptor 4 (FGFR4) represents a promising frontier in oncology. This guide provides an objective comparison of two principal therapeutic modalities: the small molecule inhibitor, Fisogatinib (BLU-9931), and FGFR4-targeting monoclonal antibodies, focusing on preclinical data for LD1 and U3-1784.

The FGF19-FGFR4 signaling axis is a critical driver in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] Its activation promotes tumor cell proliferation, survival, and migration.[4] Consequently, inhibiting this pathway has become a key strategy in cancer drug development. This guide delves into the distinct mechanisms, preclinical efficacy, and experimental validation of small molecule inhibitors and monoclonal antibodies targeting FGFR4.

Mechanism of Action: A Tale of Two Strategies

Small molecule inhibitors, such as Fisogatinib (BLU-9931), are orally bioavailable compounds that typically function as ATP-competitive inhibitors of the intracellular kinase domain of FGFR4.[5] Fisogatinib is a highly selective and irreversible inhibitor that covalently binds to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to potent and sustained inhibition of its signaling cascade. This intracellular action effectively blocks the downstream signaling pathways, including the FRS2-MAPK/ERK and PI3K-AKT pathways, which are crucial for tumor growth.

In contrast, monoclonal antibodies like LD1 and U3-1784 are large glycoproteins that bind to the extracellular domain of FGFR4. Their primary mechanism involves blocking the binding of the cognate ligand, FGF19, to the receptor, thereby preventing receptor dimerization and subsequent activation. This extracellular blockade effectively neutralizes the initial step in the signaling cascade. U3-1784, a fully human antibody, directly competes with FGFs for the FGFR4 binding site.

Quantitative Comparison of Preclinical Performance

The following tables summarize key preclinical data for Fisogatinib (BLU-9931) and the monoclonal antibodies LD1 and U3-1784, offering a side-by-side view of their potency and efficacy.

In Vitro Potency Fisogatinib (BLU-9931) LD1 (Monoclonal Antibody) U3-1784 (Monoclonal Antibody)
Target Intracellular Kinase DomainExtracellular DomainExtracellular Domain
IC50 (FGFR4 Kinase Assay) 3 nMNot ApplicableNot Applicable
IC50 (Ligand Binding Inhibition) Not ApplicableFGF1: 0.093 nM, FGF19: 0.102 nMNot specified
Selectivity >1000-fold vs other kinasesSpecific to FGFR4Specific to FGFR4
In Vivo Efficacy (Xenograft Models) Fisogatinib (BLU-9931) LD1 (Monoclonal Antibody) U3-1784 (Monoclonal Antibody)
Tumor Model HCC patient-derived xenograftLiver cancer xenograftLiver cancer models
Tumor Growth Inhibition Dose-dependent tumor regressionSignificant tumor growth inhibitionUp to 90% tumor growth inhibition in FGF19-overexpressing models
Administration Route OralIntraperitoneal/IntravenousIntravenous

Visualizing the Molecular Battleground

To better understand the distinct approaches of small molecule inhibitors and monoclonal antibodies, the following diagrams illustrate their mechanisms of action and the FGFR4 signaling pathway they disrupt.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds to mAb Monoclonal Antibody (e.g., LD1, U3-1784) mAb->FGFR4 Blocks Binding KinaseDomain Kinase Domain FGFR4->KinaseDomain Downstream Downstream Signaling (FRS2, MAPK, PI3K/AKT) KinaseDomain->Downstream Activates SMI Small Molecule Inhibitor (e.g., Fisogatinib) SMI->KinaseDomain Inhibits

Caption: Mechanisms of FGFR4 Inhibition.

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate FGFR4 inhibitors.

In Vitro Kinase Assay (for Small Molecule Inhibitors)

This assay determines the direct inhibitory effect of a compound on the kinase activity of FGFR4.

Start Start Prepare Prepare Reaction Mix: - Recombinant FGFR4 - Kinase Buffer - ATP - Substrate (e.g., Poly(E4Y)) Start->Prepare AddInhibitor Add Test Compound (e.g., Fisogatinib) Prepare->AddInhibitor Incubate Incubate at 30-37°C AddInhibitor->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo Assay) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human FGFR4 enzyme, a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM MnCl2, 50μM DTT), and a substrate such as Poly(Glu, Tyr) 4:1.

  • Compound Addition: Add serial dilutions of the test compound (e.g., Fisogatinib) or vehicle control (DMSO) to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP to a final concentration of, for example, 10-100 µM.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay assesses the effect of FGFR4 inhibition on the proliferation and survival of cancer cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells known to be dependent on FGFR4 signaling (e.g., Hep3B, HUH-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound/Antibody Treatment: Treat the cells with serial dilutions of the small molecule inhibitor or monoclonal antibody. Include a vehicle control (e.g., DMSO for small molecules, IgG isotype control for antibodies).

  • Incubation: Incubate the cells for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Solubilization and Measurement (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.

In Vivo Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of FGFR4-targeted therapies in a living organism.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., FGF19-overexpressing HCC cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the small molecule inhibitor (e.g., orally via gavage) or monoclonal antibody (e.g., intraperitoneally or intravenously) at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the therapeutic agent.

Concluding Remarks

Both small molecule inhibitors and monoclonal antibodies have demonstrated compelling preclinical efficacy in targeting the FGFR4 pathway. Small molecules like Fisogatinib offer the advantage of oral bioavailability and intracellular targeting of the kinase domain. Monoclonal antibodies such as LD1 and U3-1784 provide high specificity for the extracellular domain of the receptor, effectively blocking ligand binding. The choice between these modalities may depend on various factors including the specific tumor biology, desired pharmacokinetic profile, and potential for combination therapies. The experimental data and protocols presented in this guide provide a foundational framework for researchers to further explore and compare these promising anti-cancer strategies.

References

Safety Operating Guide

Proper Disposal of Fgfr4-IN-8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Fgfr4-IN-8, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

This compound is an ATP-competitive inhibitor that covalently targets both wild-type and mutant forms of FGFR4.[1] Its role in cancer research, particularly in hepatocellular carcinoma, makes it a valuable tool in drug discovery and development. Adherence to strict safety and disposal protocols is crucial when working with this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and a lab coat.[1] Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 2765240-52-4[1]
Molecular Formula C32H34Cl2FN7O3
Molecular Weight 654.56 g/mol
Acute Toxicity (Oral) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Unused or waste this compound should be classified as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

Step 2: Containerization

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage of Waste

  • Store the waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

Step 5: Decontamination of Labware

  • Thoroughly decontaminate all labware that has come into contact with this compound.

  • Consult your institution's guidelines for the appropriate decontamination procedures, which may involve rinsing with a suitable solvent. Dispose of the rinseate as chemical waste.

FGFR4 Signaling Pathway

Understanding the biological context of this compound is crucial for its application in research. FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), initiates a cascade of downstream signaling events. These pathways are integral to various cellular processes, and their dysregulation is implicated in cancer.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression STAT3->Gene_Expression

Caption: Canonical FGFR4 signaling pathway initiated by FGF19 binding.

This diagram illustrates the primary downstream signaling cascades activated by FGFR4, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ-PKC pathways, all of which converge on the regulation of gene expression related to cell proliferation and survival. This compound acts by inhibiting the initial phosphorylation of FGFR4, thereby blocking these downstream signals.

By adhering to these safety and disposal protocols, researchers can mitigate risks and ensure a safe and compliant laboratory environment while advancing critical scientific research.

References

Personal protective equipment for handling Fgfr4-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Fgfr4-IN-8 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] As with many potent small molecule inhibitors, it should be handled with care to avoid exposure. The primary routes of exposure are inhalation of the powdered form and dermal contact.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is mandatory for all personnel handling this compound to create a barrier between the user and the chemical.[4][5] The minimum recommended PPE is outlined below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves compliant with ASTM D6978.Prevents dermal absorption. The outer glove should be removed immediately after handling the compound.
Body Protection Disposable, solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body from contact with powdered or solubilized this compound.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator is recommended when handling the solid compound outside of a containment system.Protects against inhalation of airborne particles.
Eye/Face Protection Chemical splash goggles and a full-face shield should be worn when there is a risk of splashes or aerosolization.Provides comprehensive protection for the eyes and face.
Head/Foot Covering Disposable hair cover and dedicated, disposable shoe covers.Minimizes the risk of contamination of hair and personal footwear.

Operational and Disposal Plans

Engineering Controls:

  • All handling of solid this compound, including weighing and aliquoting, should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.

  • Ensure adequate ventilation in all areas where the compound is handled and stored.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated containment area (e.g., chemical fume hood) is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing:

    • Use a dedicated set of spatulas and weigh boats for handling this compound.

    • Carefully weigh the desired amount of the compound on an analytical balance within the containment system.

    • Handle the solid gently to avoid creating airborne dust.

  • Solubilization:

    • Transfer the weighed compound to a suitable vial.

    • Add the desired solvent (e.g., DMSO) slowly to the vial to avoid splashing.

    • Cap the vial securely and mix until the compound is fully dissolved.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Carefully doff PPE, removing the outer gloves first, and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use and stored in a designated satellite accumulation area.

Emergency Procedures

The following are general first-aid recommendations. In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound if possible.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal A Don all required PPE B Prepare clean containment area C Weigh solid this compound B->C Proceed to handling D Prepare stock solution C->D E Decontaminate surfaces D->E After experiment I Collect liquid waste in labeled container D->I Dispose of unused solution F Doff and dispose of PPE E->F G Wash hands thoroughly F->G H Collect solid waste in labeled container F->H Dispose of contaminated PPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.